(5Z)-5-benzylideneimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3775-01-7 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(5E)-5-benzylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6+ |
InChI Key |
UDTSPKADQGPZFS-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Synonyms |
5-phenylmethylenehydantoin 5-PMH |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 5-Benzylidenehydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-benzylidenehydantoin, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The document details its known physical and chemical characteristics, outlines standard experimental protocols for their determination, and explores its biological significance as a modulator of key signaling pathways.
Core Physicochemical Properties
5-Benzylidenehydantoin, also known as 5-Benzylideneimidazolidine-2,4-dione, is a yellow to orange crystalline powder.[1] Its fundamental properties are crucial for applications in drug design and development, influencing factors such as solubility, membrane permeability, and formulation. A summary of these properties is presented below.
Data Presentation
Table 1: General Physicochemical Properties of 5-Benzylidenehydantoin
| Property | Value | Source |
| IUPAC Name | (5Z)-5-benzylideneimidazolidine-2,4-dione | - |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 250-255 °C | [1] |
| Water Solubility | Low (Qualitative) | [1] |
Table 2: Key Properties for Drug Development
| Property | Value (Predicted/Estimated) | Notes |
| pKa (Strongest Acidic) | ~9.68 | This is a predicted value for the parent hydantoin scaffold, referring to the N-H protons.[2] The actual value may vary. |
| logP | Not available | The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. While no specific value was found for 5-benzylidenehydantoin, the presence of the benzylidene group suggests it is significantly more lipophilic than the parent hydantoin (cLogP ≈ -1.5).[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for the synthesis of 5-benzylidenehydantoin and the measurement of its key properties.
Synthesis via Knoevenagel Condensation
5-Benzylidenehydantoin is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound (hydantoin) to a carbonyl group (benzaldehyde), followed by a dehydration reaction.[3]
Methodology:
-
Reactant Preparation: To a round-bottom flask, add equimolar amounts of hydantoin and benzaldehyde.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as formic acid or polyethylene glycol (PEG-200), and a catalyst. A common catalytic system is ammonium formate when using formic acid.[3] Weakly basic amines like piperidine are also effective.
-
Reaction Condition: The mixture is heated under reflux for a specified period (e.g., 3 hours) until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).
-
Product Isolation: Upon cooling, the product precipitates out of the solution.
-
Purification: The precipitate is collected by filtration and can be purified by recrystallization from a suitable solvent, such as acetone, to yield pure 5-benzylidenehydantoin.
Below is a workflow diagram for the synthesis of 5-benzylidenehydantoin.
Determination of pKa
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For 5-benzylidenehydantoin, the relevant acidic protons are on the nitrogen atoms of the hydantoin ring. Potentiometric titration is a highly accurate method for pKa determination.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of pure 5-benzylidenehydantoin is dissolved in a suitable solvent, often a co-solvent like methanol-water for sparingly soluble compounds.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.
Determination of logP (Lipophilicity)
The n-octanol/water partition coefficient (P), expressed as logP, is the standard measure of a compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] The shake-flask method is the gold standard for experimental logP determination.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.
-
Sample Addition: A known amount of 5-benzylidenehydantoin is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the second phase is added, and the biphasic system is shaken vigorously for a set period to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is measured accurately, typically using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Biological Activity and Signaling Pathways
Recent studies have identified the 5-benzylidenehydantoin scaffold as a novel inhibitor of Sirtuins (SIRTs).[5] SIRTs are a class of NAD⁺-dependent deacetylases that play critical roles in cell metabolism, DNA repair, and longevity. Their inhibition has emerged as a promising strategy in cancer therapy.
Sirtuin Inhibition Pathway
5-benzylidenehydantoin-based compounds have been shown to inhibit SIRT1 and SIRT2.[5] A key downstream target of these SIRTs is the tumor suppressor protein p53. In its active state, p53 can induce cell cycle arrest or apoptosis. SIRT1 and SIRT2 deacetylate p53, leading to its inactivation. By inhibiting SIRT1/SIRT2, 5-benzylidenehydantoin prevents the deacetylation of p53, thereby maintaining it in an acetylated, active state. This leads to the upregulation of p53-mediated transcriptional activity, which can suppress tumor growth.
The diagram below illustrates this inhibitory signaling pathway.
Conclusion
5-Benzylidenehydantoin is a foundational molecule with well-defined physical properties and established synthetic routes. Its significance is underscored by its recently discovered role as a scaffold for sirtuin inhibitors, positioning it as a molecule of high interest for drug development, particularly in oncology. This guide provides the core physicochemical data and standardized protocols necessary for researchers to effectively utilize this compound in their work. Further quantitative analysis of its solubility and experimental determination of its pKa and logP values will be critical for advancing its therapeutic applications.
References
- 1. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 2. Showing Compound Hydantoin (FDB004274) - FooDB [foodb.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of 5-Benzylidenehydantoin Derivatives
This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of 5-benzylidenehydantoin derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory effects. This document delves into the core molecular pathways, presents quantitative data for comparative analysis, and outlines key experimental methodologies.
Anticancer Activity
5-Benzylidenehydantoin derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action, primarily targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
A primary mechanism of anticancer action for several 5-benzylidenehydantoin derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed and mutated in various cancers.
One notable derivative, UPR1024, was specifically designed to interact with the ATP-binding site of EGFR, leading to the inhibition of its autophosphorylation.[1][2][3] This blockade of EGFR signaling results in antiproliferative and pro-apoptotic effects in cancer cells.[1] The anticancer activity of these derivatives is not limited to EGFR inhibition; some compounds exhibit a dual mechanism by also inducing DNA damage.[2][3]
Signaling Pathway
Caption: EGFR signaling pathway and its inhibition by 5-benzylidenehydantoin derivatives.
Induction of DNA Damage and p53 Activation
Certain 5-benzylidenehydantoin derivatives, including UPR1024, have been shown to induce significant DNA strand breaks.[1] This genotoxic stress triggers the activation of the tumor suppressor protein p53 and its downstream target, p21(WAF1), leading to cell cycle arrest and apoptosis.[1][2] This dual-action of EGFR inhibition and DNA damage makes these compounds particularly promising for cancers resistant to conventional tyrosine kinase inhibitors.[1]
Signaling Pathway
Caption: p53-mediated pathway activated by DNA damage from 5-benzylidenehydantoins.
Sirtuin (SIRT) Inhibition
The 5-benzylidenehydantoin scaffold has been identified as a novel inhibitor of SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases.[4] Sirtuins play a crucial role in various cellular processes, and their inhibition has emerged as a promising strategy in cancer therapy.[4] The inhibition of SIRT2 by these derivatives was found to be non-competitive with respect to the acetyl-lysine substrate and of a mixed-type for NAD+.[4]
Other Kinase Inhibition
Recent studies have expanded the scope of tyrosine kinase inhibition by 5-benzylidenehydantoin derivatives beyond EGFR. A number of derivatives have been synthesized and evaluated against a panel of eight receptor tyrosine kinases, with some compounds demonstrating moderate inhibitory activity against HER2.[5] Additionally, certain derivatives have shown activity against VEGFR-2, a key mediator of angiogenesis, suggesting a potential role in inhibiting tumor blood supply.[6]
Quantitative Data on Anticancer Activity
| Compound/Derivative | Target | Cell Line | Activity | Reference |
| UPR1024 | EGFR | A549 | Antiproliferative & Proapoptotic | [1][2] |
| Compound 7 (UPR1024) | EGFR | A549 | Inhibited autophosphorylation | [2][3] |
| Compound 97 | SIRT2 | - | Low µM inhibition | [4] |
| Compounds 24, 25, 28, 32, 34, 38 | HER2 | - | 34-60% enzyme inhibition at 10 µM | [5] |
| Compounds 8 and 10 | VEGFR-2 | - | 46-56% inhibition at 10 µM | [6] |
Experimental Protocols
1.6.1. EGFR Autophosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit the tyrosine kinase activity of EGFR.
-
Cell Culture and Lysis: A549 human lung adenocarcinoma cells are cultured to 80-90% confluency.
-
Treatment: Cells are treated with various concentrations of the 5-benzylidenehydantoin derivative for a specified period.
-
Stimulation: Cells are stimulated with epidermal growth factor (EGF) to induce EGFR autophosphorylation.
-
Immunoprecipitation: Cell lysates are incubated with an anti-EGFR antibody to immunoprecipitate the receptor.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation.
1.6.2. Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the derivatives on cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Anticonvulsant Activity
5-Benzylidenehydantoin derivatives have been investigated for their anticonvulsant properties, with a primary proposed mechanism involving the modulation of voltage-gated sodium channels.
Blockade of Voltage-Gated Sodium Channels
The anticonvulsant action of many hydantoin derivatives, including the well-known drug phenytoin, is attributed to their ability to block voltage-gated sodium channels.[7][8] By binding to these channels, the derivatives stabilize the inactivated state of the channel, thereby reducing the repetitive firing of action potentials that is characteristic of seizures. Docking studies have suggested that 5-benzylidenehydantoin derivatives can act as potent inhibitors of these channels.[7]
Experimental Workflow
Caption: Experimental workflow for evaluating anticonvulsant 5-benzylidenehydantoins.
Quantitative Data on Anticonvulsant Activity
| Compound/Derivative | Test | Animal Model | Activity (ED50) | Reference |
| 5-[3-(trifluoromethyl)benzyl]hydantoin (14) | MES & scMet | Rats | Most potent in series | [9] |
| Ph-5 (hemorphin conjugate) | 6 Hz Test | Mice | 0.358 µg | [7] |
| Ph-5 (hemorphin conjugate) | MES Test | Mice | 0.25 µg | [7] |
Experimental Protocols
2.3.1. Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are administered the test compound, typically via intraperitoneal injection.
-
Electrode Placement: Corneal electrodes are placed on the animal's eyes.
-
Stimulation: A supramaximal electrical stimulus is delivered.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
2.3.2. Subcutaneous Pentylenetetrazole (scMet) Test
This test is a model for myoclonic seizures.
-
Animal Preparation: Animals are pre-treated with the test compound.
-
Chemoconvulsant Administration: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.
-
Observation: Animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
Other Biological Activities
Tyrosinase Inhibition
Certain 5-benzylidenehydantoin derivatives act as competitive inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[10] This makes them potential candidates for the treatment of skin hyperpigmentation disorders.[10] Molecular docking studies have shown that these compounds can interact strongly with the residues in the active site of mushroom tyrosinase.[10]
NADPH Oxidase (NOX) Inhibition
Novel 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins have been identified as potent inhibitors of NADPH oxidase (NOX) 1 and 4.[11] NOX enzymes are involved in the production of reactive oxygen species (ROS), and their dysregulation is implicated in various diseases, including cardiovascular and neurodegenerative disorders.
Antimicrobial Activity
Some 5-benzylidenehydantoin derivatives have demonstrated antimicrobial and antimycobacterial activity.[12][13] While the precise mechanism for this class of compounds is not fully elucidated, related hydantoin derivative dimers are known to act by disrupting the bacterial cell membrane.[14]
Quantitative Data on Other Activities
| Compound/Derivative | Target | Activity | Reference |
| Compound 2e | Tyrosinase | Competitive inhibitor | [10] |
| Compounds 3bz, 3cz, 3ez | NOX 1 & 4 | Promising inhibitors | [11] |
| 2-Chloro- and 2,4-dichlorobenzylidene substituted hydantoins | Mycobacterium tuberculosis | Antimycobacterial effect | [12] |
Experimental Protocols
3.5.1. Mushroom Tyrosinase Inhibition Assay
-
Enzyme Solution: A solution of mushroom tyrosinase in phosphate buffer is prepared.
-
Substrate Solution: A solution of L-DOPA (a substrate for tyrosinase) is prepared.
-
Reaction Mixture: The enzyme solution, test compound at various concentrations, and substrate solution are mixed in a 96-well plate.
-
Incubation and Measurement: The reaction is incubated, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time. The rate of reaction is used to determine the inhibitory activity.
Conclusion
5-Benzylidenehydantoin derivatives represent a privileged scaffold in drug discovery with a diverse range of biological activities. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes like receptor tyrosine kinases, sirtuins, and tyrosinase, as well as the modulation of ion channels and induction of DNA damage. The extensive research into these compounds continues to reveal new therapeutic potentials, making them a subject of significant interest for the development of novel drugs for cancer, epilepsy, and other diseases. Further optimization of this scaffold holds the promise of yielding more potent and selective therapeutic agents.
References
- 1. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activity of (5Z)-5-Benzylideneimidazolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the biological activities associated with the (5Z)-5-benzylideneimidazolidine-2,4-dione scaffold, a core heterocyclic structure also known as 5-benzylidenehydantoin. This guide synthesizes current research to offer a technical overview of its anticancer, antimicrobial, and other pharmacological properties, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione (hydantoin) ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic value. The introduction of a benzylidene moiety at the 5-position creates a versatile template, this compound, which has been extensively explored for drug discovery. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide focuses on elucidating these activities to support further research and development.
Anticancer Activity
Derivatives of the 5-benzylideneimidazolidine-2,4-dione core have shown significant antiproliferative activity against a range of human cancer cell lines. The primary mechanisms identified include the inhibition of key signaling kinases and the induction of apoptosis.
Numerous studies have demonstrated the potent cytotoxic effects of these compounds. The half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values for several derivatives are summarized below, highlighting their efficacy against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.[4][5][6]
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide (Derivative 24 ) | MCF-7 | 4.92 ± 0.3 | [4] |
| HePG-2 | 9.07 ± 0.8 | [4] | |
| HCT-116 | 12.83 ± 0.9 | [4] | |
| 1-(4-chlorophenyl)-6-(4-hydroxyphenyl)-3-(4-iodophenyl)-1H-imidazo[4,5-b]pyrazine-2,5(3H,6H)-dione (5a ) | MCF-7 | 4.78 | [5][6] |
| HePG-2 | 5.02 | [5][6] | |
| HCT-116 | 4.91 | [5][6] | |
| 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e ) | MCF-7 | LD50: 20.4 µg/mL | [7] |
A. Inhibition of Receptor Tyrosine Kinases (EGFR/HER2)
A key mechanism underlying the anticancer activity of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] These receptors are crucial for cancer cell proliferation, survival, and metastasis. Certain derivatives have shown potent inhibitory activity against both EGFR and HER2, with IC50 values in the nanomolar range, comparable to reference drugs like erlotinib and lapatinib.[4] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the kinase domain, preventing downstream signaling.
B. Induction of Apoptosis
Structurally related compounds, such as 5-benzylidene thiazolidine-2,4-diones, have been shown to induce apoptosis in human leukemia cells.[8] This programmed cell death is characterized by morphological changes and DNA fragmentation. The mechanism involves the activation of multiple caspases and the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[8]
Antimicrobial Activity
Derivatives of 5-benzylideneimidazolidine-2,4-dione have demonstrated promising activity against a variety of pathogenic bacteria and fungi, positioning them as potential leads for new anti-infective agents.[9][10]
Screening of novel derivatives has revealed broad-spectrum antimicrobial activity.[9][10] The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating higher potency. Data from selected studies are presented below.
| Compound Derivative | Microorganism | Type | MIC (µg/mL) | Reference |
| 5-benzylidene-3-(3-(4-chlorophenyl)allylideneamino)imidazolidine-2,4-dione (3c ) | M. audouinii | Fungus | 4 | [9][10] |
| 5-benzylidene-3-(3-(4-bromophenyl)allylideneamino)imidazolidine-2,4-dione (3d ) | S. aureus | Gram-positive | 8 | [9][10] |
| S. epidermidis | Gram-positive | 8 | [9][10] | |
| 5-(4-chlorobenzylidene)-3-(3-phenylallylideneamino)imidazolidine-2,4-dione (3g ) | S. epidermidis | Gram-positive | 4 | [9][10] |
| 5-Arylidene-thiazolidine-2,4-dione Derivatives (general) | Gram-positive bacteria | Gram-positive | 2 - 16 | [11] |
While the exact mechanisms for the imidazolidine-2,4-dione class are still under investigation, studies on the structurally analogous 5-benzylidenethiazolidin-4-ones provide valuable insights. These related compounds have been identified as inhibitors of bacterial Mur ligases (MurD-F). These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making them an attractive target for antibacterial drugs. Molecular docking studies on imidazolidine-2,4-dione derivatives also suggest high binding affinity to key bacterial and fungal proteins, supporting their potential as targeted antimicrobial agents.[9][10]
Other Reported Biological Activities
Beyond anticancer and antimicrobial effects, the 5-benzylidenehydantoin scaffold and its relatives have been evaluated for other therapeutic applications.
-
Anticonvulsant Activity: The parent compound, 5-phenylmethylenehydantoin, has shown anticonvulsant properties, indicating potential applications in neurological disorders.[12]
-
Anticoagulant Activity: Certain imidazolidine derivatives have been screened for their ability to prolong blood clotting time, demonstrating activity in Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) coagulation assays.[7]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
The development and evaluation of novel compounds typically follow a structured workflow from synthesis to biological characterization.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[9][11]
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10^5 CFU/mL.
-
Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The this compound scaffold is a cornerstone for the development of potent therapeutic agents. The derivatives exhibit significant and diverse biological activities, most notably in the fields of oncology and infectious diseases. Their ability to inhibit critical cellular targets such as receptor tyrosine kinases and essential bacterial enzymes, coupled with their capacity to induce programmed cell death, underscores their therapeutic potential. The data and protocols presented in this guide serve as a comprehensive resource to facilitate further investigation and optimization of this promising class of compounds, paving the way for the development of novel and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [imrpress.com]
- 8. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of (5Z)-5-Benzylideneimidazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (5Z)-5-benzylideneimidazolidine-2,4-dione, a molecule of interest in medicinal chemistry and organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.
Spectroscopic Data
The spectroscopic data for this compound has been compiled from various sources. It is important to note that while the mass spectrometry data is for the specific (Z)-isomer, the NMR and IR data are based on characteristic values reported for closely related benzylidenehydantoin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following characteristic signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet | 1H | N¹-H |
| ~10.2 | Singlet | 1H | N³-H |
| 7.30 - 7.60 | Multiplet | 5H | Aromatic protons (Ph-H) |
| ~6.0 | Singlet | 1H | Benzylidene proton (=CH) |
Note: The chemical shifts for the NH protons can be broad and may vary with solvent and concentration. The multiplet for the aromatic protons arises from the phenyl ring.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides key information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C4 (C=O) |
| ~155 | C2 (C=O) |
| 128 - 135 | Aromatic carbons (Ph-C) |
| ~125 | C5 |
| ~109 | Benzylidene carbon (=CH) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3300 | Strong, Broad | N-H Stretching |
| 1700 - 1780 | Strong | C=O Stretching (asymmetric and symmetric) |
| ~1650 | Medium | C=C Stretching (exocyclic) |
| 1600, 1490, 1450 | Medium to Weak | C=C Stretching (aromatic) |
| ~700 - 800 | Strong | C-H Bending (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. For (Z)-5-benzylideneimidazolidine-2,4-dione, the molecular formula is C₁₀H₈N₂O₂ with a molecular weight of 188.18 g/mol .[1]
| m/z | Interpretation |
| 188 | [M]⁺ (Molecular ion) |
Experimental Protocols
The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction between hydantoin and benzaldehyde.
Synthesis of this compound
Materials:
-
Hydantoin
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of hydantoin (1 equivalent), benzaldehyde (1 equivalent), and a catalytic amount of piperidine is refluxed in ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
IR Spectroscopy:
-
The IR spectrum is obtained using an FTIR spectrometer.
-
The sample is typically prepared as a KBr pellet or as a thin film.
Mass Spectrometry:
-
Mass spectra are recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI).
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.
Caption: Synthesis workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized product.
References
The Therapeutic Potential of 5-Benzylidenehydantoins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-benzylidenehydantoin scaffold has emerged as a versatile pharmacophore, demonstrating a broad spectrum of biological activities and therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the identified therapeutic targets of 5-benzylidenehydantoin derivatives, detailing the quantitative data, experimental methodologies, and associated signaling pathways.
Core Therapeutic Targets and Quantitative Efficacy
5-Benzylidenehydantoins have been investigated for their inhibitory activity against a range of molecular targets implicated in cancer, metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The following table summarizes the key targets and the corresponding efficacy data for representative compounds.
| Target | Compound/Derivative | Cell Line/System | IC50/Inhibition | Reference |
| Epidermal Growth Factor Receptor (EGFR) | UPR1024 | A549 (NSCLC) | 19.58 ± 6.02 μmol/L (autophosphorylation) | [1] |
| UPR1024 | A431 (epidermoid carcinoma) | Inhibits autophosphorylation | [1] | |
| Fluoro 5-benzylidene-hydantoin | - | IC50 = 6.8 µM (c-Met kinase) | [2] | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | Enzyme Assay | 46% inhibition at 10 µM | [2] |
| (Z)-5-(4'-methoxybenzylidene) imidazolidine-2,4-dione (10) | Enzyme Assay | 56% inhibition at 10 µM | [2] | |
| Platelet-Derived Growth Factor Receptor (PDGFR-α & -β) | (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | Enzyme Assay | 57% inhibition at 10 µM | [2] |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Compound 28 | Enzyme Assay | 57% inhibition at 10 µM | [3] |
| Compound 32 | Enzyme Assay | 60% inhibition at 10 µM | [3] | |
| Sirtuin 2 (SIRT2) | Compound 97 (Specs ID AH-487/41657829) | Enzyme Assay | Low μM range | [4] |
| NADPH Oxidase (NOX1 & NOX4) | 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins (3bz, 3cz, 3ez) | Enzyme Assay | Promising inhibitors | [5] |
| Tyrosinase | Compound 2e (hydroxyl at R2, methoxy at R3) | Mushroom Tyrosinase | Competitive inhibitor | [6] |
| Aldose Reductase (ALR2) | Compound FM6B | Enzyme Assay | 1.02 µM | [7] |
| Compound FM7B | Enzyme Assay | 1.14 µM | [7] | |
| Compound FM9B | Enzyme Assay | 1.08 µM | [7] | |
| Poly (ADP-ribose) polymerase-1 (PARP-1) | Compound FM6B | Enzyme Assay | 0.95 µM | [7] |
| Compound FM7B | Enzyme Assay | 0.81 µM | [7] | |
| Compound FM9B | Enzyme Assay | 1.42 µM | [7] | |
| Tubulin Polymerization | 5,5-Diphenylhydantoin | Purified pig brain tubulin | 3.6 X 10(-4) M (50% inhibition) | [8] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of 5-benzylidenehydantoins are mediated through their interaction with critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
EGFR Signaling Pathway Inhibition
5-Benzylidenehydantoins, such as UPR1024, have been designed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[1][9] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydantoin drugs inhibit polymerization of pure microtubular protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its prevalence in clinically approved drugs, such as the anticonvulsant phenytoin, the antiandrogens nilutamide and enzalutamide, and the antimicrobial nitrofurantoin, underscores its significance as a privileged structure in drug discovery.[4] This technical guide provides an in-depth review of the medicinal chemistry of imidazolidine-2,4-dione derivatives, focusing on their synthesis, pharmacological activities, and structure-activity relationships (SAR), with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Synthetic Methodologies
The synthesis of the imidazolidine-2,4-dione core and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern.
Bucherer-Bergs Reaction
A classic and versatile method for preparing 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali cyanide (such as potassium cyanide) and ammonium carbonate.
Detailed Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
-
Materials: Benzil, urea, 30% aqueous sodium hydroxide solution, ethanol, water, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine benzil (e.g., 5.3 g, 0.025 mol), urea (e.g., 3.0 g, 0.05 mol), 30% aqueous sodium hydroxide solution (e.g., 15 ml), and ethanol (e.g., 75 ml).
-
Heat the mixture to reflux using a heating mantle and maintain reflux for at least 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing water (e.g., 125 ml). Mix thoroughly.
-
Allow the mixture to stand for approximately 15 minutes, then filter to remove any insoluble byproducts.
-
Carefully acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic. This will precipitate the phenytoin.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude phenytoin by vacuum filtration, wash with cold water, and allow it to air dry.
-
Recrystallize the crude product from industrial spirit (ethanol) to obtain pure 5,5-diphenylhydantoin.
-
Urech Hydantoin Synthesis
The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization. This method is particularly useful for preparing hydantoins with a substituent at the 5-position corresponding to the side chain of the starting amino acid.
Synthesis of N-Substituted and Spirocyclic Derivatives
N-alkylation of the hydantoin ring can be readily achieved using an appropriate alkyl halide in the presence of a base. Spirohydantoins, which are of increasing interest in drug discovery, can be synthesized from cyclic ketones via the Bucherer-Bergs reaction or by multi-step solution-phase parallel synthesis. The latter often involves an initial Strecker reaction to form an α-amino nitrile from a cyclic ketone, followed by reaction with an isocyanate and subsequent acid-catalyzed cyclization to yield the spirohydantoin.[5]
Pharmacological Activities and Quantitative Data
Imidazolidine-2,4-dione derivatives exhibit a broad spectrum of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.
Anticancer Activity
Hydantoin derivatives have emerged as potent anticancer agents, targeting various mechanisms of cancer progression.[6][7]
Table 1: Anticancer Activity of Selected Imidazolidine-2,4-dione Derivatives
| Compound | Target/Mechanism | Cell Line | IC50 Value | Reference |
| Enzalutamide | Androgen Receptor Antagonist | LNCaP | 36 nM | [1] |
| Enzalutamide | Androgen Receptor Antagonist | 22RV1 | >80 µM | [8] |
| Nilutamide | Androgen Receptor Antagonist | - | - | [1] |
| Derivative 24 | EGFR/HER2 Inhibition | MCF-7 | 4.92 ± 0.3 µM | [9] |
| HCT-116 | 12.83 ± 0.9 µM | [9] | ||
| HePG-2 | 9.07 ± 0.8 µM | [9] | ||
| Compound 3e | Cytotoxicity | MCF-7 | LD50: 20.4 µg/mL | |
| Compound 8k | Bcl-2 Inhibition | K562, PC-3 | (Potent activity reported) | [10] |
Anticonvulsant Activity
The hydantoin scaffold is central to the development of anticonvulsant drugs, with phenytoin being a primary example. Their mechanism often involves the blockade of voltage-gated sodium channels.[11]
Table 2: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives
| Compound | Test Model | ED50/IC50 Value | Reference |
| Phenytoin | MES Test | ED50 = 5.96 mg/kg | [12] |
| Phenytoin | Sodium Channel Blockade | IC50 = 16.8 µM | [13] |
| Phenytoin | Inactivated Sodium Channel Binding | IC50 ≈ 19 µM | [11] |
| Compound 19 | MES Test | ED50 = 26.3 mg/kg | [14] |
| 6 Hz (32 mA) Test | ED50 = 11.1 mg/kg | [14] | |
| Compound SB2-Ph | MES Test | ED50 = 8.29 mg/kg | [12] |
| Ph-5 (Hybrid Peptide) | MES Test | ED50 = 0.25 µg | [15] |
| 6 Hz Test | ED50 = 0.358 µg | [15] |
Antimicrobial Activity
Certain imidazolidine-2,4-dione derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Selected Imidazolidine-2,4-dione Derivatives
| Compound Class/Derivative | Organism | MIC Value | Reference |
| Clindamycin (for comparison) | Anaerobic isolates | ≤3.1 µg/mL (for 97% of strains) | [16] |
| Chloramphenicol (for comparison) | Anaerobic isolates | ≤12.5 µg/mL (for 98% of strains) | [16] |
| Tetracycline (for comparison) | Anaerobic isolates | ≤1.6 µg/mL (for 81% of strains) | [16] |
(Note: Specific MIC values for novel imidazolidine-2,4-dione derivatives are often presented in extensive tables within primary research articles and are highly dependent on the specific derivative and microbial strain.)
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of imidazolidine-2,4-dione derivatives are a result of their interaction with various cellular targets and signaling pathways.
Androgen Receptor (AR) Signaling in Prostate Cancer
Antiandrogens like nilutamide and enzalutamide function by competitively inhibiting the binding of androgens to the AR, thereby preventing its translocation to the nucleus and subsequent transcription of pro-proliferative genes.[1][8]
Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer
Some hydantoin derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, a key regulator of cell growth and proliferation. This blockade disrupts downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.
Bcl-2 Mediated Apoptosis
Certain imidazolidine-2,4-dione derivatives can induce apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family. This disrupts the balance between pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and programmed cell death.[10]
Detailed Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel imidazolidine-2,4-dione derivatives, a variety of in vitro assays are employed.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: 96-well plates, cell culture medium, test compound stock solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (e.g., 10-20 µL) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[16][17]
-
Materials: 96-well microtiter plates, appropriate sterile broth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum, test compound stock solutions.
-
Procedure:
-
Dispense the broth medium into the wells of a microtiter plate.
-
Prepare a serial two-fold dilution of the test compound directly in the wells of the plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Apoptosis Assessment: Caspase Activity Assay
This assay quantifies the activity of caspases, key executioner enzymes in the apoptotic pathway.
-
Materials: Cell lysate, caspase-specific fluorogenic or colorimetric substrate (e.g., Ac-DEVD-AMC for caspase-3/7), assay buffer, microplate reader.
-
Procedure:
-
Treat cells with the test compound for a desired period to induce apoptosis.
-
Lyse the cells to release their cytoplasmic contents.
-
In a microplate, combine the cell lysate with the assay buffer and the caspase substrate.
-
Incubate the mixture at 37°C to allow the activated caspases in the lysate to cleave the substrate.
-
Measure the resulting fluorescent or colorimetric signal using a microplate reader.[18][19][20] The signal intensity is proportional to the caspase activity.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
-
Materials: Test cells, test compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (e.g., by trypsinization for adherent cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.[21][22][23]
-
Structure-Activity Relationships (SAR)
The biological activity of imidazolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the hydantoin ring.
-
Anticonvulsant Activity: For anticonvulsant hydantoins, a phenyl or other aromatic group at the C5 position is generally considered essential for activity against tonic-clonic seizures.[24][25] Alkyl substituents at C5 can introduce sedative properties. N-methylation can shift the activity profile, decreasing efficacy against electroshock-induced seizures while increasing it against chemically-induced seizures.
-
Anticancer Activity: In the context of antiandrogens, the specific substitution pattern on the N1 and C5 positions is critical for high-affinity binding to the androgen receptor and for potent antagonist activity. For other anticancer mechanisms, such as kinase inhibition, the substituents are designed to interact with specific residues in the target enzyme's active site. The incorporation of bulky aromatic groups can enhance cytotoxicity.[9]
-
General Considerations: The two hydrogen bond donor sites (at N1 and N3) and two hydrogen bond acceptor sites (the carbonyl oxygens) on the hydantoin ring are crucial for interactions with biological targets. Modifications at the four available substitution sites allow for the fine-tuning of pharmacological properties.[6]
Conclusion
The imidazolidine-2,4-dione scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of pharmacological activities exhibited by its derivatives continue to make it an attractive starting point for the design of novel therapeutic agents. A thorough understanding of the synthetic methodologies, the nuances of biological evaluation, and the structure-activity relationships is paramount for researchers and drug development professionals seeking to exploit the full potential of this remarkable heterocyclic core. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for advancing research in this critical area of medicinal chemistry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]
- 5. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies | CoLab [colab.ws]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]
- 10. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 21. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticonvulsant notes | PDF [slideshare.net]
- 25. CNS- anticonvulsants or Antiepileptics | PPTX [slideshare.net]
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of 5-Benzylidenehydantoin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-benzylidenehydantoin scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for over a century. Its journey from a curiosity of organic synthesis to a cornerstone in the development of targeted therapeutics is a testament to the enduring value of fundamental chemical exploration. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving applications of 5-benzylidenehydantoin compounds, with a focus on their synthesis, biological activities, and mechanisms of action.
I. Discovery and Historical Synthesis
The first significant report on the synthesis of 5-arylidene hydantoins, including the parent compound 5-benzylidenehydantoin, dates back to 1911 by Wheeler and Hoffmann.[1][2][3][4][5][6] Their work laid the foundation for the exploration of this chemical class, utilizing the condensation reaction between an aromatic aldehyde and hydantoin. This early method, often carried out in the presence of acetic acid and anhydrous sodium acetate, provided access to these compounds with yields reportedly in the range of 70-80%.[1][2]
The classical approach to synthesizing 5-benzylidenehydantoins is the Erlenmeyer-Plöchl synthesis , a reaction that involves the condensation of an aromatic aldehyde with an active methylene compound, in this case, hydantoin. This reaction and its variations have been the workhorse for accessing this scaffold for many decades.
Over the years, synthetic methodologies have evolved to improve yields, simplify procedures, and introduce greater molecular diversity. A prominent and widely used method today is the Knoevenagel condensation .[7][8] This reaction typically involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.
Experimental Protocols
Below are detailed methodologies for key synthetic procedures.
1. Classical Synthesis via Acetic Anhydride (Wheeler and Hoffmann Method)
A detailed experimental protocol based on the early work is as follows:
-
Reactants:
-
Hydantoin (1.0 mole)
-
Benzaldehyde (1.1 moles)
-
Anhydrous Sodium Acetate (a substantial amount, as noted in historical texts)
-
Acetic Acid (as solvent)
-
-
Procedure:
-
A mixture of hydantoin, benzaldehyde, and anhydrous sodium acetate is prepared in acetic acid.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the 5-benzylidenehydantoin product precipitates from the reaction mixture.
-
The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried.
-
2. Modern Knoevenagel Condensation
A representative modern protocol for the Knoevenagel condensation is detailed below:[7][8]
-
Reactants:
-
Hydantoin (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of hydantoin and the substituted benzaldehyde in ethanol, a catalytic amount of piperidine is added.
-
The reaction mixture is heated at reflux for approximately 7 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as acetone.[7]
-
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including:
II. Evolution into a Pharmacophore: Biological Activities
For many years after their initial synthesis, 5-benzylidenehydantoins remained primarily of academic interest. However, in recent decades, they have emerged as a versatile scaffold for the development of a wide range of biologically active agents. This has been driven by their ability to interact with various biological targets, leading to potential therapeutic applications in oncology, neurology, and infectious diseases.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity of various 5-benzylidenehydantoin derivatives as inhibitors of key cellular targets.
Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
| Compound ID | Target Kinase | Inhibition Data | Cell Line | Reference |
| UPR1024 | EGFR | IC50 = 19.58 ± 6.02 μmol/L (autophosphorylation) | A549 | [13] |
| 8 | VEGFR-2 | 46% inhibition at 10 µM | - | [14] |
| 10 | VEGFR-2 | 56% inhibition at 10 µM | - | [14] |
| 8 | PDGFR-α | 57% inhibition at 10 µM | - | [14] |
| 8 | PDGFR-β | 57% inhibition at 10 µM | - | [14] |
| 24 | HER2 | 34% enzyme activity at 10 µM | - | [3] |
| 28 | HER2 | 57% enzyme activity at 10 µM | - | [3] |
| 32 | HER2 | 60% enzyme activity at 10 µM | - | [3] |
| 38 | HER2 | 56% enzyme activity at 10 µM | - | [3] |
| 38 | VEGFR2 | 27% enzyme activity at 10 µM | - | [3] |
| 38 | PDGFRα | 32% enzyme activity at 10 µM | - | [3] |
| 38 | PDGFRβ | 25% enzyme activity at 10 µM | - | [3] |
| HA 2 (E-isomer) | EGFR | 45.1% kinase inhibition at 10 µM | A431 | [1] |
| HA 3 (Z-isomer) | EGFR | 39.7% kinase inhibition at 10 µM | A431 | [1] |
Table 2: Inhibition of Sirtuins (SIRTs)
| Compound ID | Target Sirtuin | Inhibition Data | Reference |
| 97 | SIRT2 | Active in the low μM range | [15] |
III. Mechanisms of Action: Targeting Key Signaling Pathways
The therapeutic potential of 5-benzylidenehydantoin derivatives stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.
A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
A significant area of research has focused on the development of 5-benzylidenehydantoin derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2][13][16][17][18][19] These compounds are designed to compete with ATP at the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.[18] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
B. Inhibition of Sirtuin (SIRT) Activity
More recently, the 5-benzylidenehydantoin scaffold has been identified as a novel inhibitor of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging.[15] Specifically, derivatives have shown activity against SIRT2. The inhibition of sirtuins can lead to the hyperacetylation of various protein substrates, affecting their function and downstream signaling pathways. This mechanism is being explored for its therapeutic potential in cancer and neurodegenerative diseases.
IV. Conclusion and Future Directions
From its humble beginnings in the early 20th century, the 5-benzylidenehydantoin scaffold has evolved into a highly valuable platform in modern drug discovery. Its synthetic accessibility and the ability to readily introduce chemical diversity have allowed for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of key biological targets. The continued investigation into the structure-activity relationships and mechanisms of action of 5-benzylidenehydantoin derivatives holds great promise for the development of novel therapeutics to address unmet medical needs in oncology and beyond. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.ufpe.br [repositorio.ufpe.br]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. openmedscience.com [openmedscience.com]
- 12. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Silico Prediction of 5-Benzylidenehydantoin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-benzylidenehydantoin scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In silico predictive methods play a crucial role in the rational design and optimization of novel 5-benzylidenehydantoin derivatives, accelerating the drug discovery process. This technical guide provides an in-depth overview of the computational approaches used to predict the bioactivity of these compounds, supported by experimental data and detailed methodologies.
Core Bioactivities and Molecular Targets
5-Benzylidenehydantoin and its derivatives have been investigated for several therapeutic applications, with in silico studies providing valuable insights into their mechanisms of action. Key biological activities include:
-
Anticancer Activity: Derivatives of 5-benzylidenehydantoin have shown potent antiproliferative effects against various cancer cell lines.[1][2] In silico studies, particularly molecular docking, have been instrumental in identifying their interactions with key oncogenic proteins.
-
Sirtuin Inhibition: The 5-benzylidenehydantoin scaffold has been identified as a novel inhibitor of Sirtuin (SIRT) enzymes, which are implicated in cancer and neurodegenerative diseases.[3]
-
Hepatoprotective Effects: Certain derivatives have demonstrated protective effects against liver injury, with molecular docking studies suggesting interactions with inflammatory targets like TNF-α and IL-6.[4]
-
Tyrosinase Inhibition: These compounds have also been explored as inhibitors of tyrosinase, an enzyme involved in melanin production, making them potential agents for treating hyperpigmentation.[5]
In Silico Prediction Methodologies
A variety of computational techniques are employed to predict the bioactivity and pharmacokinetic properties of 5-benzylidenehydantoin derivatives.
Molecular Docking
Molecular docking is a fundamental in silico technique used to predict the binding orientation and affinity of a ligand to a target protein. This method provides crucial information about the interactions between the compound and the active site of the receptor.
Experimental Protocol: Molecular Docking of 5-Benzylidenehydantoin Derivatives
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the structure of HER2 (PDB ID: 3PP0) has been used for studying anticancer activity.[6]
-
Water molecules, ions, and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
-
Ligand Preparation:
-
The 2D structures of the 5-benzylidenehydantoin derivatives are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D and energetically minimized using a suitable force field.
-
-
Docking Simulation:
-
Software such as AutoDock or Discovery Studio is used to perform the docking calculations.[4][7]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm explores different conformations of the ligand within the binding pocket and scores them based on their predicted binding affinity. The LibDock algorithm, for instance, is used to find various conformations within the receptor.[7]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses based on the scoring function (e.g., binding energy in kcal/mol).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed. For example, interactions with key residues in the HER2 ATP binding pocket like Met801, Leu726, and Leu852 have been reported.[6]
-
ADME/T Prediction
Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties are critical for the success of a drug candidate. In silico models are widely used to predict these properties early in the drug discovery pipeline.
Experimental Protocol: In Silico ADME Prediction
-
Input: The chemical structure of the 5-benzylidenehydantoin derivative is used as input.
-
Software: Web-based tools like SwissADME and admetSAR are commonly used for ADME prediction.[4]
-
Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:
-
Lipinski's Rule of Five: Evaluates drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors and acceptors.[4]
-
Solubility: Predicts the aqueous solubility of the compound.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the BBB.[4]
-
Human Intestinal Absorption (HIA): Predicts the percentage of drug absorbed from the gut.[4]
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.
-
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for selected 5-benzylidenehydantoin derivatives from various studies.
Table 1: Anticancer Activity of 5-Benzylidenehydantoin Derivatives
| Compound | Target | Assay | Activity | Reference |
| Compound 7 (UPR1024) | EGFR | Autophosphorylation Inhibition | - | [1] |
| Various Derivatives | A549 cell line | Proliferation Inhibition | Most compounds active at 20 µM | [1] |
| Compound 38 | HER2 | Enzyme Inhibition | 56% inhibition at 10 µM | [6] |
| Compound 38 | VEGFR2 | Enzyme Inhibition | 27% inhibition at 10 µM | [6] |
| Compound 38 | PDGFRα | Enzyme Inhibition | 32% inhibition at 10 µM | [6] |
| Compound 38 | PDGFRβ | Enzyme Inhibition | 25% inhibition at 10 µM | [6] |
Table 2: SIRT Inhibition by a 5-Benzylidenehydantoin Derivative
| Compound | Target | Assay | Activity | Reference |
| Compound 97 | SIRT2 | Enzyme Inhibition | Active in the low µM range | [3] |
Table 3: Hepatoprotective Activity of 5-Benzylidene-2-thiohydantoin (5B2T)
| Compound | Target | Docking Score (kcal/mol) | Reference |
| 5B2T | TNF-α (PDB ID: 1TNF) | -7.1 | [4] |
| 5B2T | Human IL-6 (PDB ID: 1IL6) | -6.1 | [4] |
Table 4: Tyrosinase Inhibition by 5-(substituted benzylidene)hydantoin Derivatives
| Compound | Target | Assay | Activity | Reference |
| Compound 2e | Mushroom Tyrosinase | Enzyme Inhibition | Best results among tested compounds | [5] |
Signaling Pathways and Workflows
Visual representations of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and research methodologies.
Caption: A typical workflow for the in silico prediction of 5-benzylidenehydantoin bioactivity.
Caption: Inhibition of the EGFR signaling pathway by 5-benzylidenehydantoin derivatives.
Conclusion
In silico prediction methods are indispensable tools in the exploration of the therapeutic potential of 5-benzylidenehydantoin derivatives. Molecular docking, ADME/T prediction, and other computational approaches provide a rational basis for designing novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundational resource for researchers engaged in the discovery and development of new drugs based on this versatile chemical scaffold.
References
- 1. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico and in vivo hepatoprotective activity of the synthesized 5-benzylidene-2-thiohydantoin against diethylnitrosamine-induced liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Solubility and Stability of (5Z)-5-benzylideneimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-5-benzylideneimidazolidine-2,4-dione, also known as 5-benzylidenehydantoin, is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They serve as important intermediates in the synthesis of pharmaceuticals, including potential anticonvulsant agents. Given its role in drug discovery and development, a thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for formulation, delivery, and ensuring therapeutic efficacy and safety.
This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. It also includes detailed experimental protocols for determining these properties, aimed at providing researchers and drug development professionals with the necessary tools to conduct their own assessments.
Solubility Profile
Direct quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, qualitative descriptions and data from related compounds provide valuable insights.
Qualitative Solubility
The aqueous solubility of this compound is generally reported as low.[1] This characteristic is typical for compounds with a relatively rigid, aromatic, and moderately polar structure.
Table 1: Qualitative Solubility of this compound
| Solvent System | Solubility Description | Citation |
| Water | Low | [1] |
Factors Influencing Solubility of Hydantoin Derivatives
Studies on the broader class of hydantoin derivatives indicate that their solubility is significantly influenced by substitutions on the hydantoin ring. For instance, the introduction of a benzenesulfonyl group at the 1-position can increase the acid dissociation constant (pKa) and alter the partition coefficient, thereby affecting solubility in a pH-dependent manner.[2] However, for 1-unsubstituted hydantoin derivatives like this compound, the solubility is reported to be largely independent of pH in the range of 1 to 8.[2]
Stability Profile
Detailed stability studies providing quantitative data on degradation kinetics, half-life, and degradation pathways for this compound are not readily found in the literature. However, general principles of drug stability testing can be applied to assess its stability under various environmental conditions.
pH-Dependent Stability
For 1-unsubstituted hydantoin derivatives, the stability is not expected to vary significantly within the physiological pH range of 1 to 8, as their solubility is also relatively pH-independent in this range.[2] Hydrolysis of the imidazolidine-2,4-dione ring can occur under more extreme pH conditions (highly acidic or alkaline) and at elevated temperatures, but specific data for the title compound is not available.
Table 2: Qualitative Stability of this compound
| Condition | Stability Profile | Citation |
| pH (1-8) | Expected to be relatively stable, with low pH-dependence. | [2] |
| Temperature | No specific data available; thermal stability studies are recommended. | |
| Light | No specific data available; photostability studies are recommended. |
Experimental Protocols
To address the lack of specific data, the following are detailed standard experimental protocols for determining the solubility and stability of pharmaceutical compounds like this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 2: Stability Testing (ICH Guidelines)
Stability testing evaluates how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Methodology:
-
Batch Selection: At least three representative batches of the compound should be used for formal stability studies.
-
Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: The samples are stored under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH.
-
-
Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analytical Tests: Stability-indicating analytical methods must be used to test for degradation products and changes in physical and chemical properties. This typically includes:
-
Appearance
-
Assay
-
Degradation products/Impurities
-
Moisture content
-
-
Photostability Testing: The compound is exposed to a specified amount of light under controlled conditions to assess its sensitivity to light.
-
Data Evaluation: The data is evaluated to establish a re-test period or shelf life for the compound.
Caption: General Workflow for Pharmaceutical Stability Testing.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a summary of the available qualitative information and the general behavior of the hydantoin class of compounds. The low aqueous solubility and expected pH independence in the 1-8 range are key considerations for its development. For drug development professionals, it is imperative to perform detailed experimental characterization of this compound. The provided standard protocols for solubility and stability testing offer a robust framework for generating the necessary data to support formulation development and regulatory submissions. Further research into the physicochemical properties of this promising scaffold is highly encouraged.
References
Methodological & Application
One-Pot Synthesis Protocol for 5-Benzylidenehydantoins: An Application Note for Drug Discovery
Abstract
This application note provides a detailed protocol for the efficient one-pot synthesis of 5-benzylidenehydantoins, a class of compounds with significant interest in medicinal chemistry and drug discovery. The described method utilizes a microwave-assisted Knoevenagel condensation of hydantoin with various benzaldehyde derivatives, offering a rapid, environmentally friendly, and high-yielding route to these valuable scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development, providing them with a comprehensive guide to the synthesis, mechanism, and potential applications of these compounds.
Introduction
Hydantoin and its derivatives are prominent scaffolds in medicinal chemistry, forming the core structure of several clinically used drugs such as the anticonvulsant phenytoin and the antimicrobial nitrofurantoin.[1] The 5-benzylidenehydantoin moiety, in particular, has garnered significant attention due to its diverse pharmacological activities. These compounds have been identified as promising inhibitors of various enzymes, including sirtuins (SIRT1 and SIRT2), which are implicated in cancer, and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), making them attractive candidates for anticancer drug development.[1][2][3] The ease of synthesis and the potential for chemical diversification at multiple positions of the hydantoin ring further enhance their appeal in drug discovery projects.[1][2]
Traditional multi-step syntheses of 5-benzylidenehydantoins can be time-consuming and may result in lower overall yields.[4][5] In contrast, one-pot syntheses offer a more streamlined and efficient approach. This protocol details a microwave-assisted, one-pot procedure that leverages the Knoevenagel condensation to afford a variety of 5-benzylidenehydantoin derivatives in good to excellent yields.
Reaction and Mechanism
The one-pot synthesis of 5-benzylidenehydantoins proceeds via a Knoevenagel condensation between hydantoin and an aromatic aldehyde. The reaction is typically catalyzed by a base or an acid. The active methylene group at the C-5 position of the hydantoin ring is deprotonated by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to an aldol-type addition product. Subsequent dehydration of this intermediate yields the final 5-benzylidenehydantoin product. The use of microwave irradiation can significantly accelerate this reaction.
Experimental Protocol: One-Pot Microwave-Assisted Synthesis
This protocol describes a general procedure for the synthesis of 5-benzylidenehydantoins using a microwave reactor.
3.1. Materials and Reagents
-
Hydantoin
-
Substituted benzaldehydes
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Distilled water
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus
3.2. General Procedure
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add hydantoin (1.0 mmol, 100 mg), the desired substituted benzaldehyde (1.0 mmol), and ethanol (5 mL).
-
Add piperidine (0.1 mmol, 10 µL) as a catalyst to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-20 minutes. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
After completion of the reaction, cool the vial to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
To neutralize the catalyst and facilitate precipitation, a few drops of glacial acetic acid can be added to the filtrate to recover any remaining product.
-
Dry the product under vacuum to obtain the pure 5-benzylidenehydantoin derivative.
Data Presentation
The following table summarizes the representative yields for the synthesis of various 5-benzylidenehydantoin derivatives using a one-pot approach. The reaction conditions may vary slightly depending on the specific substrate and catalyst system used.
| Entry | Benzaldehyde Substituent | Catalyst System | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 1 | H | Piperidine | Ethanol | 15 | 92 | N/A |
| 2 | 4-OCH₃ | Piperidine | Ethanol | 10 | 95 | N/A |
| 3 | 4-Cl | Piperidine | Ethanol | 20 | 88 | N/A |
| 4 | 4-NO₂ | Piperidine | Ethanol | 20 | 85 | N/A |
| 5 | 3-Br | Guanidine hydrochloride/TEA | PEG-200 | N/A | 84 | [6] |
| 6 | 4-OH | Guanidine hydrochloride/TEA | PEG-200 | N/A | 91 | [6] |
| 7 | 4-CF₃ | Guanidine hydrochloride/TEA | PEG-200 | N/A | 81 | [6] |
Note: The yields in entries 1-4 are representative for a microwave-assisted protocol, while entries 5-7 are from a study using a different catalytic system and conventional heating, and are included for comparative purposes of substituent effects.
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for 5-benzylidenehydantoins.
Reaction Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Applications in Drug Discovery
5-Benzylidenehydantoins are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their planar structure and hydrogen bonding capabilities allow them to bind to the ATP-binding sites of kinases.[7]
-
Anticancer Agents: Numerous derivatives have shown potent antiproliferative activity. They have been investigated as inhibitors of EGFR, and the simultaneous inhibition of SIRT1 and SIRT2 is a promising strategy for cancer therapy.[1][3]
-
Antimicrobial Agents: Certain 5-benzylidenehydantoins have demonstrated activity against various microbial strains.
-
Antidiabetic Agents: Some analogs have been explored for their potential in managing diabetes.[8]
-
Other Applications: The scaffold has also been investigated for anticonvulsant and anti-inflammatory activities.
The synthetic accessibility of 5-benzylidenehydantoins, as detailed in this protocol, allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds in drug discovery programs.
Conclusion
The one-pot, microwave-assisted synthesis of 5-benzylidenehydantoins offers a significant improvement over traditional multi-step methods. This approach is characterized by its simplicity, speed, and high yields, making it an ideal method for the rapid synthesis of diverse analogs for biological screening. The versatility of the hydantoin scaffold, coupled with the efficiency of this synthetic protocol, ensures that 5-benzylidenehydantoins will remain a valuable class of compounds for future drug discovery and development efforts.
References
- 1. Facile one-pot synthesis of 5-substituted hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one-pot synthesis of 5-substituted hydantoins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product. This methodology is of significant interest in medicinal chemistry for the synthesis of various heterocyclic compounds, including hydantoin derivatives. 5-Alkylidene and 5-arylidenehydantoins, the products of Knoevenagel condensation with hydantoin, are prominent scaffolds in a multitude of biologically active molecules, exhibiting anticonvulsant, antimicrobial, and anticancer properties.
These application notes provide detailed experimental procedures for the Knoevenagel condensation of hydantoin with aromatic aldehydes, a comparative summary of reaction conditions, and a general mechanistic overview. The protocols are designed to be readily implemented in a laboratory setting by researchers in organic synthesis and drug discovery.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes various reaction conditions and their corresponding outcomes for the Knoevenagel condensation of hydantoin with substituted benzaldehydes. This allows for a direct comparison of different catalytic systems and their efficiency.
| Aldehyde | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanolamine | Water | 90 | 4 | 89 | [1] |
| 4-Methoxybenzaldehyde | Urea-pTSA | PEG-200 | 100 | 2.5 | 85 | [2] |
| 4-Chlorobenzaldehyde | GnHCl/TEA | PEG-200 | 100 | 3 | 92 | [2] |
| 4-Nitrobenzaldehyde | GnHCl/TEA | PEG-200 | 100 | 1.5 | 95 | [2] |
| 4-Methylbenzaldehyde | Urea-pTSA | PEG-200 | 100 | 3.5 | 82 | [2] |
| 4-Hydroxybenzaldehyde | GnHCl/TEA | PEG-200 | 100 | 2 | 88 | [2] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Hydantoin with Benzaldehyde using Ethanolamine
This protocol describes a straightforward and high-yielding synthesis of 5-benzylidenehydantoin using ethanolamine as a basic catalyst in an aqueous medium.[1]
Materials:
-
Hydantoin
-
Benzaldehyde
-
Ethanolamine
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 1 L round-bottom flask, add hydantoin (50 g, 0.5 mol), benzaldehyde (55 g, 0.52 mol), ethanolamine (46 g, 0.7 mol), and 500 mL of water.
-
Heat the mixture to 70 °C with stirring.
-
Once the initial solids have dissolved, increase the temperature to 90 °C and maintain the reaction with vigorous stirring for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the cooled solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid.
-
Allow the mixture to stand at 10 °C for one hour to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Dry the product in a vacuum oven to obtain 5-benzylidenehydantoin.
Expected Yield: Approximately 84.5 g (89%).
Protocol 2: Knoevenagel Condensation using a Mixed Catalyst System in PEG-200
This protocol outlines the synthesis of 5-arylidenehydantoins using either a Urea-p-Toluenesulfonic acid (Urea-pTSA) or a Guanidine hydrochloride-triethylamine (GnHCl-TEA) mixed catalyst system in polyethylene glycol (PEG-200) as a solvent.[2]
Materials:
-
Hydantoin
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Urea
-
p-Toluenesulfonic acid (pTSA)
-
Guanidine hydrochloride (GnHCl)
-
Triethylamine (TEA)
-
Polyethylene glycol 200 (PEG-200)
-
0.2 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine hydantoin (6 mmol), the desired aromatic aldehyde (5 mmol), and the chosen catalyst system:
-
For Urea-pTSA catalyst: 1 mmol of urea and 1 mmol of pTSA.
-
For GnHCl-TEA catalyst: 1 mmol of guanidine hydrochloride and 1 mL of triethylamine.
-
-
Add 5 mL of PEG-200 to the flask.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature.
-
Add 20 mL of 0.2 M HCl solution to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidenehydantoin.
Visualizations
Knoevenagel Condensation Mechanism
The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation between hydantoin and an aldehyde.
Caption: General mechanism of the Knoevenagel condensation of hydantoin.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis of 5-arylidenehydantoins via Knoevenagel condensation.
Caption: Experimental workflow for 5-arylidenehydantoin synthesis.
References
in vitro assay protocol for testing (5Z)-5-benzylideneimidazolidine-2,4-dione
An In Vitro Assay Protocol for Evaluating the Biological Activity of (5Z)-5-benzylideneimidazolidine-2,4-dione
Application Note
This compound and its analogs are a class of compounds with potential therapeutic applications in diseases such as cancer, inflammation, and fibrosis. This document outlines a detailed protocol for the in vitro evaluation of this compound, focusing on its potential inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of cellular proliferation, differentiation, and extracellular matrix production. The primary target for this class of compounds is often the TGF-β type I receptor kinase (ALK5).
This protocol provides researchers, scientists, and drug development professionals with a comprehensive guide to performing key in vitro assays to characterize the biological activity of this compound. The described assays will enable the determination of its inhibitory potency against ALK5, its effects on downstream signaling events, and its functional consequences in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for testing the compound.
Caption: TGF-β signaling pathway and the inhibitory action of the test compound.
Caption: Overall experimental workflow for in vitro testing.
Experimental Protocols
ALK5 Kinase Assay (Biochemical)
This assay directly measures the ability of the test compound to inhibit the kinase activity of ALK5. A commercially available kit such as the TGFβR1 (ALK5) Kinase Assay Kit from BPS Bioscience can be used.[1]
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase substrate (e.g., a generic peptide substrate or recombinant Smad3)
-
ATP
-
Kinase assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., SB431542)[2]
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[1]
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the ALK5 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (DMSO control) | 50000 | 0 |
| 0.01 | 45000 | 10 |
| 0.1 | 30000 | 40 |
| 1 | 15000 | 70 |
| 10 | 5000 | 90 |
| 100 | 2500 | 95 |
| Positive Control (e.g., 10 µM SB431542) | 2000 | 96 |
PAI-1 Promoter Reporter Gene Assay (Cell-Based)
This assay measures the inhibition of TGF-β-induced transcriptional activity in a cellular context.[3]
Materials:
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Recombinant human TGF-β1.
-
This compound (test compound).
-
Positive control inhibitor (e.g., SB431542).
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Procedure:
-
Seed the stably transfected HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
The next day, replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.
-
Stimulate the cells with TGF-β1 (final concentration of 1 ng/mL) and incubate for 16-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percent inhibition of TGF-β1-induced luciferase expression for each compound concentration and determine the IC50 value.
| Compound Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |
| No TGF-β1 | 500 | - |
| TGF-β1 + DMSO | 10000 | 0 |
| TGF-β1 + 0.1 µM Compound | 8000 | 20 |
| TGF-β1 + 1 µM Compound | 4000 | 60 |
| TGF-β1 + 10 µM Compound | 1500 | 85 |
| TGF-β1 + 100 µM Compound | 600 | 94 |
Phospho-Smad2/3 Sandwich ELISA (Cell-Based)
This assay quantifies the level of phosphorylated Smad2 and Smad3, the direct downstream targets of ALK5.[4][5]
Materials:
-
A549 cells (or another TGF-β responsive cell line).
-
RPMI-1640 medium with 10% FBS.
-
Recombinant human TGF-β1.
-
Test compound and positive control.
-
Phospho-Smad2/3 and Total Smad2/3 ELISA kits (e.g., PathScan® from Cell Signaling Technology).[4]
-
Cell lysis buffer.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Plate A549 cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with the test compound for 1 hour.
-
Stimulate with TGF-β1 (1 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform the Phospho-Smad2/3 and Total Smad2/3 ELISAs according to the manufacturer's instructions.
Data Analysis: Normalize the phospho-Smad2/3 levels to the total Smad2/3 levels for each condition. Calculate the percent inhibition of TGF-β1-induced Smad2/3 phosphorylation and determine the IC50 value.
| Treatment | p-Smad2/3 (OD450) | Total Smad2/3 (OD450) | Normalized p-Smad2/3 | % Inhibition |
| Unstimulated | 0.1 | 1.0 | 0.1 | - |
| TGF-β1 + DMSO | 0.8 | 1.0 | 0.8 | 0 |
| TGF-β1 + 1 µM Compound | 0.4 | 1.0 | 0.4 | 50 |
| TGF-β1 + 10 µM Compound | 0.2 | 1.0 | 0.2 | 75 |
Cell Proliferation Assay (MTT)
This assay assesses the effect of the compound on the proliferation of cancer cells that are sensitive to TGF-β signaling.
Materials:
-
MCF-7 or HepG2 human cancer cell lines.[6]
-
Appropriate cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the GI50 (concentration for 50% growth inhibition) value.
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (DMSO control) | 1.0 | 100 |
| 1 | 0.9 | 90 |
| 10 | 0.6 | 60 |
| 50 | 0.3 | 30 |
| 100 | 0.1 | 10 |
Conclusion
The described in vitro assays provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on ALK5 kinase activity, downstream TGF-β signaling, and cellular proliferation, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The quantitative data generated from these protocols will be essential for lead optimization and further preclinical development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating 5-Benzylidenehydantoin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing common cell-based assays to evaluate the cytotoxicity of 5-benzylidenehydantoin derivatives. The information presented is intended to guide researchers in the systematic assessment of the anti-proliferative and cytotoxic effects of this class of compounds.
Introduction to 5-Benzylidenehydantoin Derivatives
5-Benzylidenehydantoin and its derivatives have emerged as a promising class of compounds with potential therapeutic applications, particularly in oncology. Structurally characterized by a hydantoin ring substituted with a benzylidene group, these molecules have been shown to exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling molecules, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and the induction of DNA damage, which can lead to cell cycle arrest and apoptosis.[1][2][3][4] Understanding the cytotoxic profile of novel 5-benzylidenehydantoin derivatives is a critical step in the drug discovery and development process.
Data Presentation: In Vitro Cytotoxicity of 5-Benzylidenehydantoin Derivatives
The following tables summarize the reported 50% inhibitory concentration (IC50) values of various 5-benzylidenehydantoin derivatives against a panel of human cancer cell lines. These values are crucial for comparing the cytotoxic potency of different analogs and for selecting lead compounds for further investigation.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| UPR1024 | A549 (Non-small cell lung cancer) | MTT Assay | Not explicitly stated, but inhibited proliferation at 20 µM | [4] |
| UPR1024 | A549 (Non-small cell lung cancer) | EGFR Autophosphorylation Inhibition | 19.58 ± 6.02 | [1] |
| Derivative 24 | HCT-116 (Colon carcinoma) | MTT Assay | 12.83 ± 0.9 | [2] |
| Derivative 24 | HePG-2 (Hepatocellular carcinoma) | MTT Assay | 9.07 ± 0.8 | [2] |
| Derivative 24 | MCF-7 (Breast adenocarcinoma) | MTT Assay | 4.92 ± 0.3 | [2] |
| Fluoro 5-benzylidenehydantoin | PC-3 (Prostate cancer) | Not Specified | 6.8 | [3] |
| Fluoro 5-benzylidenehydantoin | MDA-MB-231 (Breast adenocarcinoma) | Not Specified | 3.8 | [3] |
| (E)-5-(chlorobenzylidene)-3-(...)-2-thiohydantoin | A549 (Non-small cell lung cancer) | Not Specified | 12.4 | [2] |
Experimental Workflow for Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for assessing the cytotoxicity of 5-benzylidenehydantoin derivatives.
Caption: Experimental workflow for evaluating 5-benzylidenehydantoin cytotoxicity.
Signaling Pathway of 5-Benzylidenehydantoin-Induced Cytotoxicity
5-Benzylidenehydantoin derivatives have been shown to exert their cytotoxic effects through a dual mechanism involving the inhibition of the EGFR signaling pathway and the induction of DNA damage, which subsequently activates the p53 tumor suppressor pathway.[1][4] This leads to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway for 5-benzylidenehydantoin cytotoxicity.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the cytotoxicity of 5-benzylidenehydantoin derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-Benzylidenehydantoin derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-benzylidenehydantoin derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is a measure of plasma membrane integrity.
Materials:
-
Human cancer cell line
-
Complete culture medium
-
5-Benzylidenehydantoin derivative stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Human cancer cell line
-
Complete culture medium
-
5-Benzylidenehydantoin derivative stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 5-benzylidenehydantoin derivative for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
References
Application of (5Z)-5-Benzylideneimidazolidine-2,4-dione and Its Derivatives in Cancer Research
Application Notes
(5Z)-5-Benzylideneimidazolidine-2,4-dione, also known as 5-benzylidenehydantoin, and its derivatives have emerged as a promising class of compounds in cancer research. These molecules have demonstrated significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. The core chemical structure serves as a versatile scaffold for the development of targeted anticancer agents. Research has primarily focused on derivatives of this compound, which have shown efficacy in inhibiting key signaling pathways crucial for cancer cell growth, survival, and metastasis.
The primary mechanism of action for many 5-benzylidenehydantoin derivatives involves the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] By targeting the ATP-binding site of these receptors, these compounds can block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are frequently overactivated in cancer.[1][3]
Furthermore, several derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of the Bcl-2 family of proteins.[4][5] Some compounds also induce cell cycle arrest, primarily at the G1/S or G2/M phases, thereby halting the proliferation of cancer cells.[6][7] A notable derivative, UPR1024, has been identified as a dual-action agent, capable of both inhibiting EGFR and inducing DNA damage, leading to the activation of the p53 tumor suppressor pathway.[3][4]
The therapeutic potential of these compounds has been evaluated in various cancer models, including non-small cell lung cancer, breast cancer, colon cancer, and leukemia.[8][9] Their ability to circumvent drug resistance mechanisms, such as those mediated by P-glycoprotein, makes them particularly attractive for the treatment of refractory cancers.[10]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Imidazolidine-2,4-dione Derivatives | ||||
| UPR1024 (1-phenethyl, (E)-5-p-OH-benzylidene) | A549 (Lung) | Proliferation | ~20 | [3] |
| Compound 16 (5,5-diphenylhydantoin-isatin conjugate) | HeLa (Cervical) | Cytotoxicity | 18.5 | [1] |
| A549 (Lung) | Cytotoxicity | >100 | [1] | |
| MDA-MB-231 (Breast) | Cytotoxicity | >100 | [1] | |
| Enzyme Inhibition | ||||
| EGFR | Kinase Assay | 6.17 | [1] | |
| VEGFR2 | Kinase Assay | 0.09 | [1] | |
| Derivative 24 (naphthalen-2-yl substituted) | MCF-7 (Breast) | Cytotoxicity | 4.92 | [9] |
| HCT-116 (Colon) | Cytotoxicity | 12.83 | [9] | |
| HePG-2 (Liver) | Cytotoxicity | 9.07 | [9] | |
| Thiazolidine-2,4-dione Derivatives (Structurally Similar) | ||||
| Compound 5d (5-(4-alkylbenzyledene)) | Leukemia SR | Growth Inhibition | 2.04 | [8] |
| NCI-H522 (Non-Small Cell Lung) | Growth Inhibition | 1.36 | [8] | |
| COLO 205 (Colon) | Growth Inhibition | 1.64 | [8] | |
| SK-MEL-2 (Melanoma) | Growth Inhibition | 1.64 | [8] | |
| OVCAR-3 (Ovarian) | Growth Inhibition | 1.87 | [8] | |
| RXF 393 (Renal) | Growth Inhibition | 1.15 | [8] | |
| PC-3 (Prostate) | Growth Inhibition | 1.90 | [8] | |
| MDA-MB-468 (Breast) | Growth Inhibition | 1.11 | [8] | |
| Compound 3i | Enzyme Inhibition | |||
| VEGFR-2 | Kinase Assay | 0.5 | [11] | |
| Compound 22 | Enzyme Inhibition | |||
| VEGFR-2 | Kinase Assay | 0.079 | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize the cells, centrifuge, and resuspend in fresh complete medium. c. Count the cells and adjust the density to 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium from the stock solution. b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only). d. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. e. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvesting. b. After 24 hours, treat the cells with the test compound at various concentrations (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: a. Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells twice with cold PBS. d. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. e. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. f. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. g. Gently vortex and incubate for 15 minutes at room temperature in the dark. h. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples immediately using a flow cytometer. b. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm. c. Gate the cell population to exclude debris. d. Create a quadrant plot to distinguish between:
- Live cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+) e. Quantify the percentage of cells in each quadrant.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins in cancer cells following treatment with this compound derivatives.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: a. Treat cells with the test compound as described for the apoptosis assay. b. Wash cells with ice-cold PBS and lyse them with RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities and normalize to the loading control.[13][14][15]
References
- 1. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of (5Z)-5-benzylideneimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used in the purification of (5Z)-5-benzylideneimidazolidine-2,4-dione, a member of the hydantoin class of compounds. The methodologies outlined are based on established practices for the purification of this and structurally related compounds.
Introduction
This compound, also known as 5-benzylidenehydantoin, is a key intermediate in the synthesis of various biologically active molecules.[1] Its purity is crucial for subsequent synthetic steps and for accurate biological evaluation. The primary methods for the purification of this compound and its derivatives include recrystallization and column chromatography, with thin-layer chromatography serving as a vital tool for assessing purity throughout the process.[1][2][3] This document details the protocols for these techniques.
Analytical and Purification Techniques
A summary of the common purification techniques and the conditions reported in the literature is presented in Table 1.
| Technique | Stationary Phase | Mobile Phase / Solvent | Detection | Reference |
| Recrystallization | Not Applicable | Acetone | Not Applicable | [2] |
| Recrystallization | Not Applicable | Ethanol | Not Applicable | [4] |
| Recrystallization | Not Applicable | Acetone/Water | Not Applicable | [5] |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (5:95) | Not specified | [3] |
| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Not specified | UV light (254 nm) | [6] |
Experimental Protocols
Protocol for Purification by Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical and should be determined empirically for optimal results. Based on literature, acetone, ethanol, and mixtures of acetone and water are suitable solvents for recrystallizing 5-benzylidenehydantoin derivatives.[2][4][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Acetone, Ethanol, or Acetone/Water mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the compound completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes to further encourage crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol for Purification by Column Chromatography
Column chromatography is a versatile technique for separating and purifying individual compounds from a mixture. For hydantoin derivatives, a normal-phase chromatography setup with a silica gel stationary phase is often effective.[3]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., Ethyl Acetate/Hexane mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just above the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the compound onto a small amount of silica gel and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant level of mobile phase at the top of the column to prevent it from running dry.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the desired compound.
-
-
Isolation:
-
Combine the pure fractions containing the target compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is an essential analytical technique to monitor the progress of a reaction, assess the purity of a compound, and determine the appropriate mobile phase for column chromatography.[6]
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber with a lid
-
Mobile phase
-
Capillary tubes or micropipette for spotting
-
UV lamp (254 nm)
-
Pencil
Procedure:
-
Preparation:
-
Pour a small amount of the mobile phase into the developing chamber and close the lid to allow the atmosphere to become saturated with solvent vapors.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
-
Spotting:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Using a capillary tube, spot the sample onto the baseline of the TLC plate. Make the spot as small as possible.
-
-
Development:
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Close the lid and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Circle the visible spots with a pencil.
-
-
Analysis:
-
A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Logical Relationship for Purity Assessment:
Caption: Logical workflow for assessing the purity of this compound using TLC.
References
- 1. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [mdpi.com]
- 4. ajabs.org [ajabs.org]
- 5. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Molecular Docking of 5-Benzylidenehydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzylidenehydantoin and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These scaffolds have been identified as privileged structures, exhibiting a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and enzyme inhibitory properties. Their mechanism of action often involves the inhibition of key proteins in cellular signaling pathways, making them attractive candidates for drug discovery and development.
This document provides a detailed protocol for performing molecular docking studies on 5-benzylidenehydantoin derivatives, a crucial in silico technique to predict the binding affinity and interaction patterns of these ligands with their protein targets. The primary targets discussed are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Sirtuin 2 (SIRT2), and Tyrosinase, all of which are implicated in various pathological conditions.
Target Proteins and Their Significance
-
VEGFR-2: A key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors.[1]
-
SIRT2: A member of the sirtuin family of NAD+-dependent deacetylases. It is involved in the regulation of various cellular processes, including cell cycle, and is considered a target for cancer therapy.[2]
-
Tyrosinase: A copper-containing enzyme that catalyzes the production of melanin. Inhibitors of tyrosinase are of great interest in the cosmetics industry for treating hyperpigmentation and in medicine for addressing melanin-related disorders.[3]
Molecular Docking Workflow
The following diagram outlines the general workflow for a molecular docking experiment.
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for docking 5-benzylidenehydantoin derivatives against VEGFR-2 using AutoDock Vina. The principles can be adapted for other targets like SIRT2 and tyrosinase.
1. Software and Materials:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.
-
A computer with a Linux or Windows operating system.
-
Protein Data Bank (PDB) for receptor structures.
-
PubChem or other chemical databases for ligand structures.
2. Receptor Preparation (VEGFR-2):
-
Download the Receptor: Obtain the crystal structure of VEGFR-2, for example, PDB ID: 4AG8, from the Protein Data Bank.[1]
-
Prepare the Protein:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the interaction.
-
Add polar hydrogens to the protein.
-
Add Kollman charges.
-
Save the prepared receptor in PDBQT format (e.g., 4AG8_receptor.pdbqt).
-
3. Ligand Preparation (5-benzylidenehydantoin derivative):
-
Obtain Ligand Structure: Download the 2D structure of your 5-benzylidenehydantoin derivative from PubChem or draw it using a chemical drawing software.
-
Convert to 3D and Prepare:
-
Open the ligand file in AutoDock Tools.
-
The software will automatically compute Gasteiger charges and detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
-
4. Grid Box Generation:
The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.
-
Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports. For PDB ID 4AG8, the active site is where the inhibitor axitinib is bound.
-
Set Grid Parameters in AutoDock Tools:
-
Load the prepared receptor PDBQT file.
-
Go to Grid -> Grid Box.
-
Center the grid box on the active site. You can do this by selecting the co-crystallized ligand before its removal to automatically center the grid. Note down the center coordinates (x, y, z).
-
Adjust the dimensions of the grid box (e.g., 60 x 60 x 60 Å) to ensure it covers the entire binding pocket and allows for sufficient ligand rotation.
-
Save the grid parameter file (grid.gpf) and the docking parameter file (dock.dpf).
-
5. Running the Docking Simulation:
-
Open a Command Line Terminal.
-
Navigate to the Directory containing your prepared receptor, ligand, and parameter files.
-
Execute AutoDock Vina: Run the following command:
-
grid.txt is a configuration file containing the center and size of the grid box, for example:
(Note: The provided center coordinates are for a different protein and are for illustrative purposes only. Users must determine the correct center for 4AG8 based on the co-crystallized ligand as described in step 4.)[4]
-
6. Analysis of Results:
-
Examine the Log File: The ligand_log.txt file will contain the binding affinity scores (in kcal/mol) for the different predicted binding poses. The most negative value indicates the strongest predicted binding.
-
Visualize the Docking Poses:
-
Open the receptor PDBQT file and the output ligand PDBQT file (ligand_out.pdbqt) in Discovery Studio Visualizer or PyMOL.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
-
Quantitative Data Summary
The following tables summarize reported binding affinities and inhibitory concentrations for 5-benzylidenehydantoin derivatives against various targets.
Table 1: Molecular Docking and Inhibition Data for 5-Benzylidenehydantoin Derivatives against VEGFR-2.
| Compound ID | Substitution Pattern | Binding Energy (kcal/mol) | % Inhibition @ 10 µM | IC50 | PDB ID | Reference |
| Axitinib (Reference) | - | -12.78 | - | 0.2 nM | 4AG8 | [1] |
| Compound 5 | Unsubstituted | -6.47 | - | - | 4AG8 | [1] |
| Compound 6 | 4'-hydroxy | - | 35% | - | 4AG8 | [1] |
| Compound 8 | 4'-hydroxy-3'-methoxy | -6.96 | 46% | - | 4AG8 | [1][5] |
| Compound 10 | 4'-methoxy | -7.32 | 56% | - | 4AG8 | [1][5] |
| Compound 13 | Quinazoline moiety | -10.06 | - | - | 4AG8 | [1] |
| Fluoro 5-benzylidenehydantoin | Fluoro substituted | - | - | 6.8 µM (PC-3), 3.8 µM (MDA-MB-23) | - | [1] |
| Compound 3i (thiazolidinedione derivative) | - | - | - | 0.5 µM | - | [6] |
Table 2: Inhibition Data for 5-Benzylidenehydantoin and Thiohydantoin Derivatives against Tyrosinase.
| Compound ID | Derivative Type | Substitution Pattern | IC50 (µM) | Reference |
| Kojic Acid (Reference) | - | - | 19.69 ± 4.90 | [7][8] |
| Resveratrol (Reference) | - | - | 26.63 ± 0.55 | [7][8] |
| Compound 2d | 2-Thiohydantoin | 2,4-Dihydroxybenzylidene | 1.07 ± 2.30 | [7][8] |
| Compound 2e | Hydantoin | 2-hydroxy, 3-methoxybenzylidene | Potent Inhibition | [3] |
| Compound 8 | Thiazolidinedione | 2,4-dihydroxyphenyl | 1.04 ± 0.05 | [8] |
Table 3: Inhibition Data for a 5-Benzylidenehydantoin Derivative against Sirtuins.
| Compound ID | Target | IC50 | Notes | Reference |
| Compound 97 | SIRT2 | Low µM range | Non-selective SIRT inhibitor | [2] |
Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the biological consequences of their inhibition.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability, ultimately leading to angiogenesis.
References
- 1. ukm.my [ukm.my]
- 2. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in-vitro, and in-silico Study | Semantic Scholar [semanticscholar.org]
- 6. 5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Imidazolidine-2,4-dione Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of imidazolidine-2,4-dione (also known as hydantoin) libraries against various biological targets. The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These protocols are designed to guide researchers in identifying novel hit compounds for drug discovery programs.
Application Note 1: Identification of Novel Anticancer Agents via Cell-Based Cytotoxicity Screening
Imidazolidine-2,4-dione derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines. High-throughput screening of hydantoin libraries using cell-based cytotoxicity assays, such as the MTT assay, is a robust method for identifying compounds that inhibit cancer cell proliferation. This approach allows for the rapid assessment of a large number of compounds to identify potential therapeutic leads.
Table 1: Cytotoxic Activity of Selected Imidazolidine-2,4-dione Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| Compound A | A549 (Lung) | MTT Assay | 0.81 |
| Compound B | SKBR-3 (Breast) | MTT Assay | 1.41 |
| Compound C | A2780 (Ovarian) | MTT Assay | 8.54 |
| Compound D | SKOV-3 (Ovarian) | MTT Assay | 11.57 |
Note: Data synthesized from publicly available research for illustrative purposes.
Experimental Workflow: Cell-Based Cytotoxicity HTS
Caption: High-throughput screening workflow for cytotoxicity assessment.
Detailed Protocol: High-Throughput MTT Assay for Cytotoxicity Screening
1. Materials and Reagents:
-
Imidazolidine-2,4-dione compound library dissolved in DMSO.
-
Cancer cell lines (e.g., A549, SKBR-3).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom sterile microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Multichannel pipette and automated liquid handling system.
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the imidazolidine-2,4-dione library compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for active compounds using a dose-response curve fitting software.
Application Note 2: Discovery of PTP1B Inhibitors for Type 2 Diabetes and Obesity
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. High-throughput screening of imidazolidine-2,4-dione libraries using a biochemical assay can identify potent and selective PTP1B inhibitors.
Table 2: PTP1B Inhibitory Activity of Imidazolidine-2,4-dione Derivatives
| Compound ID | Assay Type | Target | IC50 (µM) |
| Compound E | Enzymatic | PTP1B | 2.07 |
| Compound F | Enzymatic | PTP1B | 3.15 |
| Compound G | Enzymatic | PTP1B | 5.21 |
Note: Data synthesized from publicly available research for illustrative purposes.
Signaling Pathway: Insulin and Leptin Signaling Regulation by PTP1B
Caption: PTP1B negatively regulates insulin and leptin signaling.
Detailed Protocol: High-Throughput PTP1B Inhibition Assay
1. Materials and Reagents:
-
Imidazolidine-2,4-dione compound library in DMSO.
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (pNPP) substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
96-well or 384-well microplates.
-
Microplate reader.
2. Procedure:
-
Compound Plating: Dispense the imidazolidine-2,4-dione library compounds into the microplate wells.
-
Enzyme Addition: Add PTP1B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each compound relative to controls. Determine the IC50 values for the active compounds.
Application Note 3: Targeting Bacterial Virulence in Pseudomonas aeruginosa
Inhibiting bacterial virulence factors is an attractive antivirulence strategy to combat antibiotic resistance. Imidazolidine-2,4-dione derivatives have been shown to inhibit the production of virulence factors such as proteases, hemolysins, and pyocyanin in Pseudomonas aeruginosa. HTS assays can be employed to screen for compounds that disrupt these virulence mechanisms.
Table 3: Inhibition of P. aeruginosa Virulence Factors by Imidazolidine-2,4-diones
| Compound ID | Virulence Factor | Assay Type | % Inhibition at Test Concentration |
| Compound H | Protease | Enzymatic | 100% at 1 mg/mL |
| Compound I | Hemolysin | Lysis Assay | ~100% at 0.5 mg/mL |
| Compound J | Pyocyanin | Colorimetric | 96.4% at 1 mg/mL |
Note: Data synthesized from publicly available research for illustrative purposes.[2]
Experimental Workflow: Screening for P. aeruginosa Virulence Inhibitors
Caption: Workflow for screening inhibitors of P. aeruginosa virulence.
Detailed Protocol: High-Throughput Screening for P. aeruginosa Virulence Factor Inhibitors
1. Materials and Reagents:
-
Pseudomonas aeruginosa strain (e.g., PAO1).
-
Luria-Bertani (LB) broth.
-
Imidazolidine-2,4-dione library in DMSO.
-
96-well deep-well plates.
-
For Protease Assay: Azocasein solution.
-
For Hemolysin Assay: Sheep blood agar plates.
-
For Pyocyanin Assay: Chloroform and 0.2 M HCl.
2. Procedure:
-
Bacterial Culture: In a 96-well deep-well plate, inoculate LB broth with P. aeruginosa and add the library compounds to final desired concentrations. Include appropriate controls.
-
Incubation: Incubate the plate with shaking at 37°C for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the bacteria and collect the supernatant.
-
Protease Assay: Mix the supernatant with azocasein solution and incubate. Stop the reaction with trichloroacetic acid and measure the absorbance of the supernatant at 400 nm.
-
Hemolysin Assay: Spot the supernatant onto sheep blood agar plates and incubate. Measure the zone of hemolysis.
-
Pyocyanin Assay: Extract pyocyanin from the supernatant with chloroform, followed by extraction into 0.2 M HCl. Measure the absorbance of the acidic aqueous layer at 520 nm.
-
Data Analysis: Determine the percentage of inhibition of each virulence factor compared to the vehicle control.
Application Note 4: Identification of EGFR/HER2 Kinase Inhibitors for Cancer Therapy
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Imidazolidine-2,4-dione derivatives can be screened for their ability to inhibit the kinase activity of EGFR and HER2, representing a promising strategy for developing targeted cancer therapies.
Table 4: EGFR and HER2 Kinase Inhibitory Activity of Imidazolidine-2,4-dione Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) |
| Compound K | EGFR | HTRF Assay | 0.08 |
| Compound L | EGFR | HTRF Assay | 0.06 |
| Compound M | HER2 | HTRF Assay | 0.03 |
| Lapatinib (Control) | EGFR/HER2 | HTRF Assay | 0.13/0.03 |
Note: Data synthesized from publicly available research for illustrative purposes.[3]
Signaling Pathway: EGFR/HER2 Signaling Cascade in Cancer
Caption: EGFR/HER2 signaling pathways promoting cancer cell growth.
Detailed Protocol: High-Throughput EGFR/HER2 Kinase Assay (HTRF)
1. Materials and Reagents:
-
Imidazolidine-2,4-dione library in DMSO.
-
Recombinant human EGFR and HER2 kinase domains.
-
Biotinylated peptide substrate.
-
ATP.
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1% BSA).[4]
-
Low-volume 384-well microplates.
-
HTRF-compatible microplate reader.
2. Procedure:
-
Reagent Preparation: Prepare solutions of EGFR/HER2 enzyme, biotinylated substrate, and ATP in the assay buffer.
-
Compound and Enzyme Addition: Dispense the library compounds into the microplate wells, followed by the addition of the EGFR or HER2 enzyme. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection process.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition. Calculate IC50 values for active compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 5-benzylidenehydantoin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-benzylidenehydantoin, particularly in addressing issues of low yield.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of 5-benzylidenehydantoin via the Knoevenagel condensation of hydantoin and benzaldehyde.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective Catalyst: The chosen catalyst may not be optimal for the specific benzaldehyde derivative used. Electron-donating groups on the aldehyde generally require different catalytic conditions than electron-withdrawing groups.[1] | - For benzaldehydes with electron-donating groups, consider using a Urea-p-Toluene sulfonic acid (Urea-PTSA) catalyst system.[1]- For benzaldehydes with electron-withdrawing groups, a Guanidine hydrochloride–triethylamine (GnHCl-TEA) system may provide better results.[1]- Piperidine is also a commonly used base catalyst for this condensation.[2] |
| Sub-optimal Reaction Temperature: The reaction may not have reached the necessary activation energy for the condensation to proceed efficiently. | - Ensure the reaction mixture is brought to reflux.[2][3] The optimal temperature is typically between 80°C and 100°C.[3] | |
| Inappropriate Solvent: The chosen solvent may not be effectively solubilizing the reactants or facilitating the reaction. | - Consider using solvents such as methanol, ethanol, or polyethylene glycol.[1][2][4]- In some cases, solvent-free conditions have been shown to be effective.[5] | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Reaction times can vary, but refluxing for several hours (e.g., 2-7 hours) is common.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time. | |
| Formation of Side Products | Decomposition of Reactants or Products: Prolonged exposure to high temperatures can lead to decomposition. | - While reflux is necessary, avoid excessive heating for extended periods. Once the reaction is complete (as indicated by TLC), proceed with the work-up. |
| Self-condensation of Benzaldehyde: Under certain basic conditions, benzaldehyde can undergo self-condensation. | - Ensure the dropwise addition of benzaldehyde to the reaction mixture containing hydantoin and the catalyst to minimize its concentration at any given time. | |
| Difficulty in Product Isolation/Purification | Product Precipitation Issues: The product may not precipitate effectively from the reaction mixture upon cooling. | - After cooling the reaction mixture to room temperature, try placing it in an ice bath to induce precipitation.- If the product remains in solution, consider concentrating the mixture by removing some of the solvent under reduced pressure. |
| Impure Product after Filtration: The crude product may be contaminated with unreacted starting materials or side products. | - Recrystallization is an effective method for purifying the final product. Acetone is a commonly used solvent for recrystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 5-benzylidenehydantoin?
A1: The synthesis of 5-benzylidenehydantoin and its derivatives, often via Knoevenagel condensation, is frequently reported to result in low to moderate yields.[2][6] Yields can vary significantly based on the specific reagents and conditions used. For example, yields ranging from 25% to 47% have been reported for different substituted benzylidenehydantoin esters.[2] However, under optimized conditions with specific catalysts, yields can be significantly higher.[7]
Q2: How does the substituent on the benzaldehyde affect the reaction?
A2: The electronic nature of the substituent on the benzaldehyde ring plays a crucial role in the reaction's success and yield.[1]
-
Electron-donating groups (e.g., methoxy, methyl) increase the electron density on the carbonyl carbon, which can sometimes slow down the initial nucleophilic attack. However, they stabilize the carbocation intermediate formed during the dehydration step in acid-catalyzed reactions.[1]
-
Electron-withdrawing groups (e.g., nitro, chloro) make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, but may destabilize the carbocation intermediate.[1]
The choice of catalyst can be tailored to the nature of the benzaldehyde substituent to optimize the yield.[1]
Q3: What are some alternative methods for synthesizing hydantoins if the Knoevenagel condensation consistently gives low yields?
A3: If you are consistently obtaining low yields with the Knoevenagel condensation, you might consider the Bucherer-Bergs reaction. This is a well-established multi-component reaction that synthesizes 5-substituted hydantoins from a carbonyl compound (like benzaldehyde), potassium cyanide, and ammonium carbonate.[8][9]
Experimental Protocols
General Procedure for the Synthesis of (Z)-5-Benzylidenehydantoins
This protocol is adapted from the Knoevenagel condensation method described in the literature.[2]
Materials:
-
Hydantoin
-
Substituted Benzaldehyde
-
Piperidine (catalyst)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydantoin (1 equivalent) in methanol.
-
Add the appropriate substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux for approximately 7 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate should form upon cooling. Collect the solid product by filtration.
-
Wash the collected solid with cold methanol to remove any soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as acetone.[2]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in 5-benzylidenehydantoin synthesis.
Knoevenagel Condensation Pathway
Caption: The reaction pathway for the Knoevenagel condensation of hydantoin and benzaldehyde.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US2861079A - Process for making unsaturated hydantoins - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Condensation of Aldehydes with Hydantoin - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
optimizing reaction conditions for Knoevenagel condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Knoevenagel condensation reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Knoevenagel condensation, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in a Knoevenagel condensation can stem from several factors. The choice of catalyst, solvent, and reaction temperature are all critical.[1][2][3] Additionally, the nature of the reactants, particularly the aldehyde, can significantly impact the outcome.
Potential Causes and Solutions:
-
Suboptimal Catalyst: The basicity or acidity of the catalyst plays a crucial role.[4] Weak bases like piperidine or organic catalysts like L-proline are commonly used.[5][6] If you are using a weak catalyst, consider screening other options. For instance, some reactions benefit from solid-phase catalysts which can also simplify work-up.[7]
-
Incorrect Solvent: The polarity of the solvent can influence reaction rates and yields. Protic polar solvents like ethanol often lead to good yields.[8] Aprotic polar solvents have also been shown to be effective, sometimes leading to faster reactions.[9] In some cases, solvent-free conditions can provide excellent results and simplify purification.[10][11]
-
Inappropriate Temperature: While many Knoevenagel condensations proceed at room temperature, some reactant pairs may require heating to achieve a reasonable reaction rate and yield.[1][2] It is advisable to perform temperature screening to find the optimal condition.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, the accumulation of water can inhibit the reaction or lead to side reactions. Removing water, for example by azeotropic distillation or the use of molecular sieves, can shift the equilibrium towards the product and improve yields.[12]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Side product formation is a common issue and can often be attributed to self-condensation of the aldehyde or ketone, or further reactions of the desired product.
Potential Causes and Solutions:
-
Strong Base: Using a strong base can lead to the self-condensation of the aldehyde or ketone starting material.[6] The Knoevenagel condensation is typically catalyzed by weak bases to avoid this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to the formation of byproducts. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the desired product and minimize side reactions.[13]
-
Stoichiometry of Reactants: The molar ratio of the active methylene compound to the carbonyl compound can be optimized. Using a slight excess of the active methylene compound is a common strategy to ensure complete conversion of the aldehyde or ketone.[14]
Q3: My reaction is not proceeding at all. What are the likely causes?
A complete lack of reaction can be frustrating. The issue often lies with the reactants' purity, the catalyst's activity, or fundamental incompatibilities in the chosen reaction conditions.
Potential Causes and Solutions:
-
Reactant Quality: Ensure that your aldehyde/ketone and active methylene compound are pure. Impurities can inhibit the catalyst or participate in side reactions. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.
-
Catalyst Deactivation: The catalyst may be old or inactive. It is good practice to use a fresh batch of catalyst or to test its activity on a known, reliable reaction.
-
Steric Hindrance: Highly substituted aldehydes or ketones, as well as bulky active methylene compounds, may react very slowly or not at all due to steric hindrance. In such cases, more forcing reaction conditions (higher temperature, stronger catalyst) might be necessary.
-
Inappropriate Reaction Conditions: The chosen combination of solvent, catalyst, and temperature may simply not be suitable for your specific substrates. A systematic optimization of these parameters is recommended.
Frequently Asked Questions (FAQs)
What is the general mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[15] The reaction is typically catalyzed by a weak base. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then undergoes elimination of a water molecule to form the α,β-unsaturated product.[15]
What are suitable catalysts for the Knoevenagel condensation?
A wide range of catalysts can be employed, with the choice depending on the specific reactants and desired reaction conditions. Commonly used catalysts include:
-
Weak organic bases: Piperidine, pyridine, and triethylamine are classic choices.[6][16]
-
Amino acids: L-proline and other amino acids have been shown to be effective organocatalysts.[5]
-
Ammonium salts: Ammonium acetate and other ammonium salts can also be used.[17]
-
Lewis acids: In some variations, Lewis acids can catalyze the reaction.[13]
-
Solid catalysts: Zeolites, metal oxides, and functionalized polymers offer advantages in terms of separation and reusability.[18]
How do I choose the right solvent?
The choice of solvent can have a significant impact on the reaction.[9]
-
Protic polar solvents like ethanol are frequently used and often provide good yields.[8]
-
Aprotic polar solvents such as DMF or DMSO can also be effective and may accelerate the reaction.[9]
-
Nonpolar solvents like toluene are sometimes used, particularly when azeotropic removal of water is desired.[9]
-
Green solvents like water or solvent-free conditions are increasingly being explored to make the reaction more environmentally friendly.[16][19]
What is the typical work-up procedure for a Knoevenagel condensation?
The work-up procedure will depend on the specific reaction conditions and the properties of the product. A general procedure often involves:
-
Quenching the reaction, for example, by adding a dilute acid if a basic catalyst was used.
-
Extracting the product into an organic solvent.
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Removing the solvent under reduced pressure.
-
Purifying the product, typically by recrystallization or column chromatography.[13]
In some cases, particularly with solvent-free reactions or when the product precipitates from the reaction mixture, the work-up can be as simple as filtering the product and washing it with a suitable solvent.[10]
Data Presentation
Table 1: Effect of Different Catalysts on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| L-proline | 80% Ethanol | Room Temp. | 15 | 95 | [5] |
| Piperidine | Ethanol | Reflux | 60 | 92 | [6] |
| Gallium Chloride | Solvent-free | Room Temp. | 5 | 98 | [10] |
| Boric Acid | Aqueous Ethanol | Room Temp. | 30 | 95 | [20] |
| Ni(NO₃)₂·6H₂O | Water | Room Temp. | 10 | 94 | [21] |
| Ammonium Bicarbonate | Solvent-free | 90 | 120 | >95 | [11] |
Table 2: Influence of Solvent on the Knoevenagel Condensation
| Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Ethanol | Hybrid Nanocomposite | Room Temp. | 15 min | 97 | [8] |
| Water | Hybrid Nanocomposite | Room Temp. | 15 min | 66 | [8] |
| DMF | Hydrotalcite | Room Temp. | 15 min | 99 | [9] |
| Toluene | Hydrotalcite | Room Temp. | 4 h | 99 | [9] |
| Solvent-free | Gallium Chloride | Room Temp. | 5 min | 98 | [10] |
Experimental Protocols
General Procedure for Knoevenagel Condensation using L-proline as a Catalyst
This protocol is based on the synthesis of α-cyanochalcone compounds.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic/heteroaromatic aldehyde (1 mmol) and the 3-(heteroaryl)-3-oxopropanenitrile (1 mmol) in 80% ethanol.
-
Catalyst Addition: Add L-proline (typically 10-20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Product Isolation: Collect the precipitated product by filtration.
-
Purification: Wash the solid product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
General Procedure for Solvent-Free Knoevenagel Condensation
This protocol is adapted from a procedure using a gallium chloride catalyst.[10]
-
Reactant Mixing: In a mortar, combine the aldehyde (1 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol), and the catalyst (e.g., gallium chloride, a catalytic amount).
-
Grinding: Grind the mixture with a pestle at room temperature for the specified amount of time. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion of the reaction, add water to the reaction mixture.
-
Product Isolation: Collect the solid product by filtration.
-
Purification: Wash the product with cold water and dry it. In many cases, further purification is not necessary.[10]
Visualizations
Caption: A typical experimental workflow for the Knoevenagel condensation.
Caption: A decision tree for troubleshooting low yields in Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.tue.nl [research.tue.nl]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - KE [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scienceinfo.com [scienceinfo.com]
- 16. tandfonline.com [tandfonline.com]
- 17. bhu.ac.in [bhu.ac.in]
- 18. sciensage.info [sciensage.info]
- 19. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. ijcps.org [ijcps.org]
Technical Support Center: Purification of (5Z)-5-benzylideneimidazolidine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with (5Z)-5-benzylideneimidazolidine-2,4-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the Knoevenagel condensation reaction used for its synthesis. These can include unreacted starting materials such as benzaldehyde and hydantoin, as well as side-products from self-condensation of the reactants or degradation of the product. The catalyst used in the reaction, such as piperidine or ammonium acetate, may also be present as an impurity if not properly removed.
Q2: My purified product has a low melting point compared to the literature value. What could be the issue?
A2: A depressed melting point is a strong indicator of impurities. The presence of residual solvents, unreacted starting materials, or side-products can lead to a broader and lower melting point range. We recommend further purification steps, such as recrystallization or column chromatography, to improve the purity of your compound.
Q3: I am observing a poor yield after recrystallization. How can I improve it?
A3: Low recovery after recrystallization can be due to several factors. The chosen solvent may be too good at dissolving your compound at room temperature, leading to significant loss in the mother liquor. You could try a different solvent system or a solvent/anti-solvent combination. Ensure that you are allowing sufficient time for crystallization to occur at a low temperature. Seeding the solution with a small crystal of the pure product can also help induce crystallization and improve yield.
Q4: What is the best solvent for recrystallizing this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[1] Other potential solvents include mixtures of ethanol and water or acetic acid. The ideal solvent or solvent system should dissolve the compound at high temperatures but have low solubility at low temperatures. It is advisable to perform small-scale solvent screening to identify the optimal conditions for your specific derivative.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity. Spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are essential for structural confirmation and can also reveal the presence of impurities.[2][3]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC | Incomplete reaction or formation of side-products. | Monitor the reaction progress using TLC to ensure completion.[4] Consider adjusting reaction time, temperature, or catalyst concentration. |
| Oily or sticky product | Presence of residual solvent or low-melting impurities. | Wash the crude product with a non-polar solvent like hexanes to remove non-polar impurities. Proceed with recrystallization or column chromatography. |
| Broad melting point range | Presence of various impurities. | Perform recrystallization from a suitable solvent like ethanol.[1] If recrystallization is ineffective, column chromatography is recommended for separating closely related impurities. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble. | Use a lower-boiling point solvent or a solvent mixture. Try dissolving the compound at a lower temperature. |
| No crystal formation upon cooling | Solution is not supersaturated, or the compound is too soluble. | Concentrate the solution by evaporating some of the solvent. Cool the solution slowly and for a longer period in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. |
Issue 3: Challenges with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of spots | Inappropriate solvent system (mobile phase). | Optimize the mobile phase by testing different solvent ratios with TLC. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes. |
| Product streaks on the column | Compound is too polar for the mobile phase or is interacting strongly with the silica gel. | Add a small percentage of a more polar solvent like methanol or acetic acid to the mobile phase to improve elution. |
| Low recovery from the column | Product is irreversibly adsorbed onto the silica gel or is eluting with the solvent front. | Ensure the compound is not degrading on the silica gel by performing a quick spot test on a TLC plate with silica. If it is eluting too quickly, use a less polar mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation of compounds using TLC.
-
Fraction Collection: Collect the fractions containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound Derivatives
| Derivative | Catalyst/Solvent | Yield (%) | Reference |
| 5-benzylidenehydantoin | Ammonium acetate/Acetic acid | 95% | [5] |
| 5-(4-methoxybenzylidene)hydantoin derivative | KOH/MeOH | 47% | [2] |
| 5-(4-methylbenzylidene)hydantoin derivative | KOH/MeOH | 25% | [2] |
| 5-(benzo[d][4][6]dioxol-5-ylmethylene)hydantoin derivative | KOH/MeOH | 49% | [2] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. bepls.com [bepls.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: 5-Benzylidenehydantoin Solubility for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-benzylidenehydantoin and its derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is 5-benzylidenehydantoin poorly soluble in aqueous solutions?
A1: 5-Benzylidenehydantoin is a crystalline powder with low water solubility.[1] Like many organic small molecules developed as potential drug candidates, its chemical structure contributes to its lipophilicity, leading to poor solubility in aqueous-based buffers commonly used in biological assays.[2][3]
Q2: What is the recommended solvent for creating a stock solution of 5-benzylidenehydantoin?
A2: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[4][5][6] It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO and then dilute it to the final working concentration in the assay medium.
Q3: My 5-benzylidenehydantoin precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue.[4] Here are several troubleshooting steps:
-
Lower the final DMSO concentration: While DMSO is a good solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your cell-based assays.
-
Use a co-solvent system: A combination of solvents can improve solubility. For example, a mixture of DMSO and polyethylene glycol (PEG) might be effective.[7]
-
Sonication: Briefly sonicating the solution after dilution can help to break down small precipitates and improve dispersion.[4]
-
Gentle warming: Gently warming the solution might help to dissolve the compound, but be cautious as this can affect the stability of the compound or other assay components.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[8]
Q4: Are there alternative methods to improve the solubility of 5-benzylidenehydantoin for biological assays without using high concentrations of organic solvents?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Use of surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization, particularly for enzyme assays.[4] However, their use in cell-based assays should be carefully evaluated for potential cytotoxicity.[4]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]
-
Lipid-based formulations: For in vivo studies, lipid-based delivery systems can be used to improve the solubility and bioavailability of lipophilic drugs.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with 5-benzylidenehydantoin in your experiments.
Problem: Compound Precipitation in Aqueous Buffer
Quantitative Data Summary: Solubility Enhancement Strategies
| Strategy | Key Parameters | Potential Improvement | Considerations |
| Co-solvents | Type of solvent (e.g., DMSO, PEG300), final concentration | Significant increase in solubility.[7] | Potential for solvent toxicity in cell-based assays.[4] |
| pH Adjustment | pKa of the compound, pH of the buffer | Can increase solubility for ionizable compounds.[8] | pH changes can affect protein stability and cell viability. |
| Surfactants | Type of surfactant (e.g., Tween 80), concentration | Can improve solubility below the critical micelle concentration.[8][10] | Potential for cytotoxicity in cell-based assays.[4] |
| Cyclodextrins | Type of cyclodextrin, molar ratio to compound | Forms inclusion complexes to enhance solubility.[8][9] | May alter the effective free concentration of the compound. |
| Particle Size Reduction | Micronization, nanonization | Increases dissolution rate.[8][10] | Does not increase equilibrium solubility.[10] |
Experimental Protocols
Protocol 1: Preparation of a 5-Benzylidenehydantoin Stock Solution
-
Weighing: Accurately weigh the desired amount of 5-benzylidenehydantoin powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Assay Buffer
-
Pre-warm Buffer: Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
Serial Dilution (if necessary): If a large dilution factor is required, perform a serial dilution of the DMSO stock in 100% DMSO first.
-
Final Dilution: Add the small volume of the DMSO stock solution directly to the pre-warmed aqueous buffer while vortexing or gently mixing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, proceed with troubleshooting steps.
Visualizations
Caption: Troubleshooting workflow for 5-benzylidenehydantoin solubility.
Caption: EGFR signaling pathway inhibited by a 5-benzylidenehydantoin derivative.[11][12]
References
- 1. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Synthesis of 5-Benzylidenehydantoins
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-benzylidenehydantoins. The primary synthetic route covered is the Knoevenagel condensation of hydantoin with benzaldehyde and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-benzylidenehydantoins in a question-and-answer format.
1. Why is my yield of 5-benzylidenehydantoin consistently low?
Low yields in this synthesis can be attributed to several factors, often related to reaction conditions and reagent purity.
-
Incomplete Reaction: The Knoevenagel condensation is an equilibrium reaction. To drive the reaction towards the product, it is often necessary to remove the water formed as a byproduct. This can be achieved by azeotropic distillation if the solvent system allows.
-
Suboptimal Temperature: The reaction temperature is crucial. While heating is generally required to promote the dehydration of the aldol intermediate, excessive temperatures can lead to the degradation of reactants or products, or promote the formation of side products. A typical temperature range is 90-120°C.[1][2]
-
Incorrect Catalyst or Catalyst Concentration: The choice and amount of base catalyst are critical. Weakly basic amines like piperidine or triethylamine are commonly used.[3] Using a strong base can induce the self-condensation of the aldehyde. The catalyst concentration should be optimized; typically, a catalytic amount is sufficient.
-
Purity of Reactants: Impurities in the hydantoin or benzaldehyde can interfere with the reaction. Ensure the purity of your starting materials, recrystallizing them if necessary.
-
Substituent Effects on Benzaldehyde: The electronic nature of substituents on the benzaldehyde ring can significantly impact reactivity. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, favoring the initial nucleophilic attack. Conversely, strong electron-donating groups can deactivate the aldehyde, leading to lower yields.[4]
2. My reaction has produced a sticky, oily residue instead of a crystalline solid. What went wrong?
The formation of a non-crystalline product often indicates the presence of impurities or side products that inhibit crystallization.
-
Incomplete Dehydration: The intermediate in the Knoevenagel condensation is a β-hydroxy carbonyl compound (an aldol addition product). If the dehydration step is incomplete, this more polar and often less crystalline intermediate will contaminate your product. Ensure adequate heating and reaction time to promote the elimination of water.
-
Self-Condensation of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo self-condensation reactions, such as the Cannizzaro reaction (if no α-hydrogens are present) or aldol-type condensations if substituted benzaldehydes with α-hydrogens are used, leading to a complex mixture of products. Using a weak base as a catalyst minimizes this side reaction.
-
Formation of Polymeric Material: At higher temperatures, polymerization of the reactants or the product can occur, resulting in an intractable residue. Monitor the reaction temperature carefully and avoid prolonged heating at excessively high temperatures.
-
Purification Issues: The crude product may contain unreacted starting materials and various side products. Attempt to purify a small amount of the oil by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to isolate the desired product.
3. How can I control the formation of E/Z isomers?
The double bond formed in 5-benzylidenehydantoin can exist as either the E or Z isomer.
-
Thermodynamic vs. Kinetic Control: The E-isomer is generally the more thermodynamically stable product due to reduced steric hindrance between the phenyl group and the hydantoin ring. The Z-isomer may be formed as the kinetic product under milder conditions.
-
Reaction Conditions: Prolonged heating or the use of a stronger base can facilitate the equilibration of the isomers, leading to a higher proportion of the more stable E-isomer.
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents may help to favor the formation of one isomer over the other.
-
Characterization: The stereochemistry of the isomers can be determined using 1H NMR spectroscopy, as the chemical shift of the vinylic proton is typically different for the E and Z isomers.
Frequently Asked Questions (FAQs)
-
What is the mechanism of the Knoevenagel condensation in this synthesis? The reaction proceeds through a three-step mechanism:
-
Deprotonation: The base catalyst removes a proton from the active methylene group at the C-5 position of the hydantoin ring to form a resonance-stabilized enolate.[3][5]
-
Nucleophilic Addition: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a β-hydroxy carbonyl intermediate (aldol adduct).[3][5]
-
Dehydration: The aldol adduct undergoes elimination of a water molecule, typically under the influence of heat, to form the α,β-unsaturated product, 5-benzylidenehydantoin.[6]
-
-
Can I use other aromatic aldehydes besides benzaldehyde? Yes, the Knoevenagel condensation is a versatile reaction that can be performed with a wide range of substituted aromatic aldehydes.[4][7] The reaction rate and yield may vary depending on the electronic and steric properties of the substituents on the aromatic ring.
-
What are the best methods for purifying the final product? Recrystallization is the most common and effective method for purifying 5-benzylidenehydantoins.[7] Suitable solvents include ethanol, acetic acid, or mixtures of ethanol and water. If recrystallization is unsuccessful, column chromatography on silica gel can be employed.
-
What are typical yields for this reaction? The yields for the synthesis of 5-benzylidenehydantoins can vary widely depending on the specific reaction conditions and the substrates used. Reported yields range from moderate to excellent, often between 40% and 90%.[1][2][7]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 5-Benzylidenehydantoins
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanolamine | Water | 90 | 4 | 89 | [2] |
| Benzaldehyde | Sodium Carbonate | Water | 100 | 1 | 88 | [1] |
| 4-Methoxybenzaldehyde | Piperidine | N/A (reflux) | Reflux | 7 | "Reasonable" | [8] |
| 4-Methylbenzaldehyde | Piperidine | N/A (reflux) | Reflux | 7 | "Reasonable" | [8] |
| Benzaldehyde | Ammonium Acetate | N/A | 100-110 | 1 | 46 | [9] |
| 4-Chlorobenzaldehyde | Guanidine HCl/TEA | PEG-200 | 100 | N/A | 85 | [4] |
| 4-Nitrobenzaldehyde | Guanidine HCl/TEA | PEG-200 | 100 | N/A | 92 | [4] |
Experimental Protocols
Synthesis of 5-Benzylidenehydantoin via Knoevenagel Condensation
This protocol is a generalized procedure based on commonly reported methods.[1][2]
Materials:
-
Hydantoin (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanolamine (1.4 eq) or Sodium Carbonate (0.5 eq)
-
Water
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydantoin in water.
-
Add benzaldehyde and the chosen base catalyst (ethanolamine or sodium carbonate) to the solution.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution to a pH of 3-4 with concentrated hydrochloric acid. This will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure 5-benzylidenehydantoin as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Characterization: The structure and purity of the synthesized 5-benzylidenehydantoin can be confirmed by the following methods:
-
Melting Point: Compare the observed melting point with the literature value.
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, N-H, C=C).
-
Mass Spectrometry: To determine the molecular weight of the compound.
Visualizations
Caption: Mechanism of the Knoevenagel condensation for the synthesis of 5-benzylidenehydantoin.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. purechemistry.org [purechemistry.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
Technical Support Center: Regioselective Hydantoin Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding regioisomer formation during the alkylation of hydantoins.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of N1 and N3 alkylated products when I try to alkylate my hydantoin?
The hydantoin ring has two nitrogen atoms, N1 and N3, both of which can be alkylated. The proton on the N3 nitrogen is generally more acidic than the proton on the N1 nitrogen.[1][2][3] Consequently, under many standard basic conditions, deprotonation and subsequent alkylation occur more readily at the N3 position, often leading to a mixture of N1, N3, and N1,N3-dialklyated products.[2]
Q2: How can I selectively alkylate the N3 position of my hydantoin?
Selective N3-alkylation is generally more straightforward due to the higher acidity of the N3-proton.[1][2][3] Using a weak base like potassium carbonate (K2CO3) with an alkyl halide in a suitable solvent is a common method to achieve N3-alkylation.[2] Another highly effective method for selective N3-alkylation involves using dimethylformamide dialkyl acetals at elevated temperatures.[4]
Q3: Is it possible to achieve selective N1-alkylation of a hydantoin?
Yes, selective N1-alkylation is achievable, although it can be more challenging than N3-alkylation. Direct N1-selective alkylation of unprotected hydantoins can be accomplished using strong potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic polar solvent like tetrahydrofuran (THF).[1][2]
Q4: What is the role of the base in determining the regioselectivity of hydantoin alkylation?
The choice of base is a critical factor. Weaker bases tend to selectively deprotonate the more acidic N3 position, leading to N3-alkylation.[2] In contrast, strong bases, particularly potassium-based ones in THF, can facilitate N1-alkylation.[1][2] The use of stronger bases like sodium hydride (NaH) can sometimes lead to a mixture of N3-monoalkylated and N1,N3-dialkylated products.[2]
Q5: Does the solvent affect the outcome of the alkylation reaction?
Yes, the solvent plays a significant role. For N1-selective alkylation using potassium bases, tetrahydrofuran (THF) has been shown to be a key factor in achieving high selectivity.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired N1-alkylated product and formation of N3- and/or N1,N3-dialkylated regioisomers. | The base used is not optimal for N1-selectivity. The solvent may not be appropriate. | For direct N1-alkylation, switch to a potassium base such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS). Ensure the reaction is performed in anhydrous tetrahydrofuran (THF).[1][2] |
| A mixture of N1- and N3-alkylated products is consistently obtained. | The reaction conditions are not sufficiently selective for one regioisomer over the other. | To favor N3-alkylation, use a weaker base like K2CO3. For N1-alkylation, employ a strong potassium base in THF.[1][2] Alternatively, consider a protection-deprotection strategy for the N3 position if direct N1-alkylation is not successful.[2] |
| The reaction is sluggish or does not go to completion. | The alkylating agent may not be reactive enough. The reaction temperature might be too low. | Consider using a more reactive alkylating agent (e.g., iodide instead of bromide). The reactivity of halides often follows the order: methyl ≈ allyl < benzyl.[2] For less reactive halides, a longer reaction time may be necessary.[2] For N3-alkylation with dimethylformamide dialkyl acetals, ensure the temperature is around 100°C.[4] |
| Significant formation of the C5-alkylated product. | The reaction conditions are promoting C-alkylation. This can be favored under phase-transfer catalysis conditions. | If C5-alkylation is undesired, avoid phase-transfer catalysts like tetrabutylammonium bromide (TBAB) with strong bases like KOH.[5][6] Focus on the specific conditions outlined for N1- or N3-alkylation. |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the regioselective alkylation of phenytoin, a common hydantoin derivative.
| Target Product | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N1-methylphenytoin | Methyl iodide | tBuOK | THF | Room Temp | 0.5 | 85 | [2] |
| N1-methylphenytoin | Methyl iodide | KHMDS | THF | Room Temp | 0.5 | 83 | [2] |
| N1-benzylphenytoin | Benzyl bromide | tBuOK | THF | Room Temp | 24 | 75 | [2] |
| N1-allylphenytoin | Allyl bromide | tBuOK | THF | Room Temp | 24 | 68 | [2] |
| N3-methylphenytoin | Methyl iodide | K2CO3 | DMF | - | - | - | [2] |
| N3-methylphenytoin | DMF dimethyl acetal | - | - | 100 | 0.83 | - | [4] |
Note: Yields for K2CO3 and DMF dimethyl acetal reactions were not explicitly quantified in the provided search results but are established methods for N3-alkylation.
Experimental Protocols
Protocol for N1-Selective Methylation of Phenytoin[2]
-
To a solution of phenytoin (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere, add potassium tert-butoxide (tBuOK, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl iodide (1.2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N1-methylphenytoin.
Protocol for N3-Selective Alkylation using Dimethylformamide Dialkyl Acetals[4]
-
Suspend the 5-substituted hydantoin (1.0 equiv.) in an excess of dimethylformamide dialkyl acetal (e.g., DMF dimethyl acetal).
-
Stir the suspension at 100°C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield the N3-alkylated hydantoin.
Logical Workflow for Regioselective Hydantoin Alkylation
Caption: Decision workflow for regioselective N1 vs. N3 hydantoin alkylation.
References
- 1. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Imidazolidine-2,4-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazolidine-2,4-diones (hydantoins).
Troubleshooting Guide
This guide addresses common issues encountered during imidazolidine-2,4-dione synthesis, with a focus on catalyst and reaction condition optimization.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in hydantoin synthesis, particularly via the Bucherer-Bergs reaction, can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Volatile Reactants: Loss of volatile components at elevated temperatures can reduce yield.
-
Solution: Perform the reaction in a closed system, such as a steel bomb, to retain volatile reactants. Heating the reaction mixture to 110°C in a closed vessel has been shown to improve yields.[1] The Hoyer modification, which involves heating the standard reaction mixture in a CO2 atmosphere under elevated pressure, can also lead to better yields.[1][3]
-
-
Poor Substrate Solubility: The starting material may have low solubility in the reaction medium.
-
Solution: For substrates with low polarity, consider using a continuous-flow method with a two-feed system to enhance the interfacial area between organic substrates and aqueous reagents.[4][5] Ethyl acetate has been identified as an effective solvent in such systems.[4] For difficult cases in batch synthesis, using acetamide, formamide, or dimethylformamide as a solvent is recommended.[1][3]
-
-
Suboptimal Reagents: The choice of cyanide source can impact the yield.
-
Solution: In some cases, potassium cyanide (KCN) provides higher yields than sodium cyanide (NaCN). For phenytoin synthesis, switching to KCN along with using propylene glycol or melted acetamide as a solvent in a steel bomb resulted in yields of 91-96%.[1]
-
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
Side product formation, including polymerization, is a known issue in the Bucherer-Bergs reaction.[2] Here are some strategies to enhance selectivity:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may reduce the rate of side reactions. Bucherer's improvement on Bergs' method involved finding that lower temperatures and pressures were permissible.[2]
-
Solvent: The choice of solvent can influence selectivity. 50% alcohol was found to be an effective solvent for the reaction, giving excellent yields with ketones.[2]
-
-
Alternative Methodologies: If the Bucherer-Bergs reaction continues to yield significant impurities, consider alternative synthetic routes:
-
Urech Hydantoin Synthesis: This method, which involves the reaction of α-amino acids with sodium cyanate under acidic conditions, can be a good alternative, especially when the Bucherer-Bergs reaction fails.[1]
-
Palladium-Catalyzed Synthesis: A method developed by Beller involves reacting aldehydes with various ureas and carbon monoxide under palladium catalysis.[1]
-
Asymmetric Synthesis: For enantioselective synthesis, chiral phosphoric acid catalysis can be employed for the condensation of glyoxals and ureas.[6]
-
Question: The reaction time is too long for my high-throughput screening needs. How can I accelerate the synthesis?
Answer:
Several techniques can be employed to reduce the reaction time for hydantoin synthesis:
-
Ultrasonication: The use of ultrasonic irradiation has been shown to shorten reaction times, allow for lower reaction temperatures, and simplify work-up.[1][2][3]
-
Continuous-Flow Synthesis: This method can achieve nearly quantitative conversions within 30-32 minutes at elevated temperatures and pressures (e.g., 120°C and 20 bar).[4][5]
-
Microwave-Assisted Synthesis: Microwave irradiation can also be used to accelerate the reaction.[4]
-
Mechanochemical Ball Milling: Using a nano-ordered ZnO catalyst under mechanochemical ball milling offers a rapid and environmentally benign approach.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key catalysts and reagents used in the Bucherer-Bergs synthesis of imidazolidine-2,4-diones?
A1: The classical Bucherer-Bergs reaction utilizes a carbonyl compound (aldehyde or ketone) or a cyanohydrin, along with ammonium carbonate and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN).[2] While not a catalyst in the traditional sense, these reagents are essential for the reaction to proceed.
Q2: Are there any "greener" or more environmentally friendly alternatives to traditional hydantoin synthesis methods?
A2: Yes, several approaches aim to improve the environmental footprint of hydantoin synthesis:
-
Deep Eutectic Solvents (DES): A system composed of choline chloride and ammonium thiocyanate can serve as a catalyst, solvent, and reagent, offering a high-yielding and environmentally friendly method.[8]
-
Mechanochemical Synthesis: The use of a nano-ordered ZnO catalyst under mechanochemical ball milling allows for solvent-free conditions at ambient temperature.[7]
-
Continuous-Flow Chemistry: This technique can improve safety, especially when working with cyanide, and offers better control over reaction parameters, reducing waste.[4][5]
Q3: Can I synthesize chiral imidazolidine-2,4-diones?
A3: Yes, several methods exist for the enantioselective synthesis of hydantoins:
-
Chiral Phosphoric Acid Catalysis: This has been successfully used for the asymmetric synthesis of hydantoins from glyoxals and ureas.[6]
-
Asymmetric Hydrogenation: Prochiral hydantoins with exocyclic alkenes can be asymmetrically hydrogenated using catalysts based on cobalt, palladium, rhodium, or iridium.[6]
-
Copper(I) and Chiral Benzotetramisole Cooperative Catalysis: This system enables the enantioselective α-amination of esters to produce hydantoins.[9]
-
From Chiral Precursors: Enantiopure α-amino amides or esters can be used to synthesize enantiopure hydantoins.[10]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions and Yields for Phenytoin Synthesis
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | NaCN | 60% EtOH | 58-62 | 10 | 7 | [1] |
| Benzophenone | NaCN | 60% EtOH | 58-62 | 90 | 67 | [1] |
| Benzophenone | NaCN | Closed Vessel | 110 | - | 75 | [1] |
| Benzophenone | KCN | Propylene Glycol/Acetamide | - | - | 91-96 | [1] |
Table 2: Continuous-Flow Bucherer-Bergs Reaction of Acetophenone
| Parameter | Value | Reference |
| Substrate | Acetophenone | [5] |
| Solvent | Ethyl Acetate | [4] |
| Reagents | KCN, (NH4)2CO3 | [5] |
| Temperature | 120°C | [4][5] |
| Pressure | 20 bar | [4][5] |
| Residence Time | 32 minutes | [4][5] |
| Yield | 91% | [5] |
Experimental Protocols
Key Experiment: Bucherer-Bergs Synthesis of 5-Phenyl-5-methylhydantoin
This protocol is a generalized representation based on the principles of the Bucherer-Bergs reaction.
Materials:
-
Acetophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH4)2CO3)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed pressure vessel)
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, dissolve ammonium carbonate (3.5 equivalents) and potassium cyanide (1.5 equivalents) in a mixture of ethanol and water (e.g., 50% aqueous ethanol).
-
Addition of Carbonyl Compound: To this solution, add acetophenone (1 equivalent).
-
Reaction: Heat the mixture to 60-70°C with stirring. For improved yields and reduced reaction times, the reaction can be performed in a sealed vessel at a higher temperature (e.g., 120°C).[4][5] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl in a well-ventilated fume hood to precipitate the hydantoin product.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the purified 5-phenyl-5-methylhydantoin.
Visualizations
Caption: General experimental workflow for the Bucherer-Bergs synthesis of imidazolidine-2,4-diones.
Caption: Troubleshooting guide for common issues in imidazolidine-2,4-dione synthesis.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01656K [pubs.rsc.org]
- 7. Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball milling [icc.journals.pnu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Hydantoin synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Benzylidenehydantoin Crystallization
This guide provides troubleshooting support for common issues encountered during the crystallization of 5-benzylidenehydantoin, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of 5-benzylidenehydantoin?
A1: 5-Benzylidenehydantoin is generally a yellow to orange crystalline powder. It has low solubility in water.
Q2: What are some common solvents for the recrystallization of 5-benzylidenehydantoin and its derivatives?
A2: Acetone and aqueous ethanol (e.g., 50% ethanol) have been used for the recrystallization of similar compounds. The choice of solvent is critical and depends on the specific impurity profile.
Q3: How can I improve the yield of my 5-benzylidenehydantoin synthesis?
A3: The presence of electron-donating groups on the benzaldehyde starting material can reduce the reaction yield. Optimizing the reaction conditions, such as temperature and reaction time, and ensuring the purity of starting materials can help improve the overall yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form Upon Cooling | - Solution is not supersaturated.- Cooling is too rapid. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution more slowly. Try leaving it at room temperature, then moving to a refrigerator, and finally a freezer.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal of 5-benzylidenehydantoin. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The solute's melting point is lower than the boiling point of the solvent.- The solution is too concentrated.- The cooling rate is too high. | - Reheat the solution to dissolve the oil.- Add more of a less polar solvent to the hot solution until it becomes slightly turbid, then clarify by adding a small amount of the more polar (good) solvent and allow to cool slowly.- Reduce the cooling rate. |
| Formation of Very Fine Powder or Small Needles | - Very high level of supersaturation.- Rapid cooling. | - Decrease the rate of cooling to allow for larger crystal growth.- Use a solvent system where the compound has slightly higher solubility to reduce the initial supersaturation.- Consider a different recrystallization technique, such as vapor diffusion or slow evaporation. |
| Crystals are Colored or Appear Impure | - Presence of colored impurities from the reaction.- Degradation of the product. | - Perform a hot filtration of the solution before crystallization to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling. Be aware that charcoal can also adsorb the product, so use sparingly.- Ensure the starting materials are pure. |
| Low Recovery of Crystalline Product | - The compound is too soluble in the chosen solvent at low temperatures.- Incomplete crystallization.- Loss of product during transfer and filtration. | - Choose a solvent in which the compound is less soluble at low temperatures.- After the initial crystallization, place the flask in an ice bath to maximize crystal precipitation.- Ensure all crystals are transferred during filtration and wash the crystals with a minimal amount of cold solvent. |
Experimental Protocols
Protocol 1: Standard Recrystallization of 5-Benzylidenehydantoin
-
Dissolution: In a fume hood, dissolve the crude 5-benzylidenehydantoin in a minimum amount of a suitable hot solvent (e.g., acetone or an ethanol/water mixture) in an Erlenmeyer flask. The ideal solvent will dissolve the compound when hot but not when cold.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Troubleshooting "Oiling Out"
-
If an oil has formed, reheat the solution until the oil redissolves.
-
Add a small amount of a "co-solvent" in which the compound is less soluble to the hot solution.
-
Continue adding the co-solvent dropwise until the solution becomes slightly turbid.
-
Add a few drops of the original (good) solvent until the solution becomes clear again.
-
Allow the solution to cool very slowly, without disturbance, to promote crystal growth rather than oiling out.
Diagrams
Caption: Troubleshooting workflow for 5-benzylidenehydantoin crystallization.
Technical Support Center: Purification of Polar Hydantoin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar hydantoin derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar hydantoin derivative is showing significant streaking on a normal-phase silica TLC plate. What is the likely cause and how can I fix it?
A1: Streaking of polar compounds on silica TLC is a common issue, often caused by strong interactions between the analyte and the acidic silanol groups of the stationary phase, or overloading the sample.
-
Sample Overloading: The simplest explanation is that the sample spot is too concentrated. Try diluting your sample significantly and re-spotting.
-
Strong Analyte-Silica Interaction:
-
Acidic Hydantoins: If your hydantoin has acidic protons (e.g., at N-1 or N-3), these can strongly interact with the silica. Adding a small amount of a volatile acid, such as 0.1-2.0% acetic or formic acid, to your mobile phase can help to reduce this interaction and produce more defined spots.
-
Basic Hydantoins: If your derivative contains basic functional groups, these can bind tightly to the acidic silica. To mitigate this, add a small amount of a volatile base to the mobile phase, such as 0.1-2.0% triethylamine or a 1-10% ammonia solution in methanol/DCM.
-
-
Consider a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, your compound may be too polar for standard silica. Consider using reversed-phase TLC plates (e.g., C18-silica) with a polar mobile phase.
Q2: I'm having trouble retaining my polar hydantoin derivative on a C18 reversed-phase column. It elutes in the void volume. What are my options?
A2: Poor retention of highly polar compounds on reversed-phase columns is a frequent challenge. Here are several strategies to address this:
-
Highly Aqueous Mobile Phase: Increase the aqueous component of your mobile phase. However, be aware that some C18 columns can suffer from "phase collapse" in very high water content, leading to a loss of retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique promotes the retention of polar analytes.
-
Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics. This allows for the retention of both nonpolar and polar/charged compounds. For polar hydantoins, a mixed-mode column can provide tunable selectivity by adjusting the mobile phase's ionic strength, pH, and organic solvent content.
Q3: Can I use acid-base extraction to purify my polar hydantoin derivative?
A3: Yes, if your hydantoin derivative possesses an acidic or basic functional group, acid-base extraction can be a powerful and simple purification technique. The principle is to alter the compound's polarity and, therefore, its solubility in aqueous and organic phases.
-
For Acidic Hydantoins: By washing an organic solution of your compound with an aqueous base (e.g., NaHCO₃ or NaOH), the acidic hydantoin will be deprotonated to form a water-soluble salt, which will move into the aqueous layer. The organic layer will retain neutral impurities. The aqueous layer can then be separated, re-acidified (e.g., with HCl) to protonate the hydantoin, making it less water-soluble, and then extracted back into an organic solvent.
-
For Basic Hydantoins: Conversely, washing an organic solution with an aqueous acid (e.g., HCl) will protonate the basic functional group, forming a water-soluble salt that partitions into the aqueous layer.
Q4: What are some good starting points for recrystallizing a polar hydantoin derivative?
A4: Recrystallization of polar compounds can be challenging due to their high solubility in polar solvents.
-
Single Solvent Systems: For moderately polar hydantoins, polar protic solvents like ethanol, methanol, or isopropanol can be effective. Water can also be a good choice for highly polar, water-soluble derivatives, as many organic impurities will be insoluble.
-
Two-Solvent Systems: A more common approach is to use a solvent pair. Dissolve your compound in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or acetone), and then slowly add a less polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or heptane) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals. Common pairs include methanol/water, acetone/water, and ethanol/diethyl ether.
Troubleshooting Guides
Table 1: Troubleshooting Guide for Column Chromatography of Polar Hydantoin Derivatives
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or elutes as a broad band | 1. Sample overload.2. Strong interaction with silica (acidic/basic compound).3. Compound is degrading on the silica. | 1. Reduce the amount of sample loaded onto the column.2. Add a modifier to the eluent (0.1-2% triethylamine for basic compounds; 0.1-2% acetic acid for acidic compounds).3. Deactivate the silica by flushing with an eluent containing triethylamine before loading the sample. Consider using a less reactive stationary phase like alumina or a bonded silica. |
| Compound does not elute from the column (stuck at the origin) | 1. Eluent is not polar enough.2. Compound is irreversibly adsorbed to the silica. | 1. Gradually increase the polarity of the eluent (gradient elution). A common starting point for polar compounds is a high percentage of ethyl acetate in hexane, gradually increasing to include methanol.2. Use a more aggressive solvent system (e.g., dichloromethane/methanol/ammonia). If this fails, consider HILIC or reversed-phase chromatography. |
| Poor separation of the desired compound from impurities | 1. Inappropriate solvent system.2. Co-elution of impurities. | 1. Systematically screen different solvent systems. Try changing the nature of the polar component (e.g., from ethyl acetate to acetone or isopropanol).2. Consider a different chromatographic technique with alternative selectivity, such as HILIC or mixed-mode chromatography. |
| Cracking or channeling of the silica bed | 1. Improperly packed column.2. Use of dichloromethane as the non-polar solvent can sometimes lead to slow flow and pressure buildup. | 1. Ensure the silica is packed as a uniform slurry and is not allowed to run dry.2. If using dichloromethane, consider switching to a less dense solvent system if possible, or apply gentle pressure to maintain flow. |
Quantitative Data on Purification Methods
The following tables summarize quantitative data from published literature on the purification of hydantoin derivatives. Note that yields and purities are highly substrate-dependent.
Table 2: Purification of Allantoin
| Method | Matrix | Recovery/Yield | Purity | Reference |
| Solid Phase Extraction (SPE) followed by HILIC-HPLC | Cosmetic Product | 85.5% | Not specified | [1] |
| Synthesis and Purification | Reaction Mixture | 46% (Yield) | 98.5% | [2] |
| Synthesis of Allantoin-Lysine Compound | Reaction Mixture | 98% (Yield) | Not specified | [3] |
Table 3: Purification of Other Hydantoin Derivatives
| Derivative Type | Purification Method | Yield | Reference |
| Various Polar and Non-polar Hydantoin-based Peptidomimetics | Liquid-Liquid Acid/Base Extraction | "Good yield and excellent purities" (qualitative) | [4][5] |
| 5-Hydroxyhydantoin | Synthesis and Purification | 63% | [6] |
Experimental Protocols
Protocol 1: Purification of Allantoin from a Cosmetic Matrix using SPE and HILIC-HPLC Analysis
This protocol is adapted from a method for the automated extraction of allantoin.[1]
1. Sample Preparation: a. Accurately weigh 1 g of the cosmetic sample. b. Dissolve the sample in 100 mL of ultra-pure water.
2. Solid Phase Extraction (SPE): a. Cartridge: Use a suitable SPE cartridge (e.g., Macherey-Nagel CHROMA-BOND®HR-XA, 60 mg, 3 mL). b. Conditioning: i. Condition the cartridge with 1 mL of methanol at a flow rate of 0.5 mL/min. ii. Condition with 1 mL of 5% ammonia solution at 0.5 mL/min. c. Loading: i. To 4 mL of the sample solution, add 400 µL of 26% ammonia solution. ii. Load 1.1 mL of this mixture onto the SPE cartridge at 0.5 mL/min. d. Washing: i. Wash the cartridge with 1 mL of 5% ammonia solution at 0.5 mL/min. ii. Wash with 1 mL of methanol at 0.5 mL/min. iii. Dry the cartridge with 5 mL of air at 3 mL/min. e. Elution: i. Elute the retained allantoin with two 600 µL portions of 0.5% hydrochloric acid.
3. HILIC-HPLC Analysis: a. Column: NUCLEODUR® 100-3 HILIC column. b. Mobile Phase: Acetonitrile/Water (80:20 v/v). c. Flow Rate: 1 mL/min. d. Column Temperature: 40 °C. e. Injection Volume: 10 µL. f. Detection: UV at 210 nm.
Visualizations
General Workflow for Purification of Polar Hydantoin Derivatives
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Experimental Workflow for Allantoin Purification
Caption: Step-by-step workflow for allantoin purification using SPE and HILIC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. US4038287A - Compounds of allantoin with basic amino acids - Google Patents [patents.google.com]
- 4. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Analysis of 5-Benzylidenehydantoin and Thiazolidinedione Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the heterocyclic scaffolds of 5-benzylidenehydantoin and thiazolidinedione have emerged as privileged structures, each demonstrating a broad spectrum of biological activities. This guide provides a comparative study of these two vital pharmacophores, presenting their performance in key therapeutic areas, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in their quest for novel therapeutics.
Physicochemical Properties
A fundamental comparison of the core structures of 5-benzylidenehydantoin and thiazolidinedione reveals differences in their physicochemical properties, which can influence their pharmacokinetic and pharmacodynamic profiles.
| Property | 5-Benzylidenehydantoin | Thiazolidinedione |
| Core Structure | Imidazolidine-2,4-dione with a benzylidene substituent at the 5-position | Thiazolidine-2,4-dione |
| Molecular Formula (core) | C10H8N2O2 | C3H3NO2S |
| Molecular Weight (core) | 188.18 g/mol | 117.13 g/mol [1] |
| Key Heteroatoms | Nitrogen, Oxygen | Nitrogen, Oxygen, Sulfur |
| General Solubility | Generally sparingly soluble in water, with solubility dependent on substituents. | Sparingly soluble in various common organic solvents and water.[2] |
Biological Activities: A Head-to-Head Comparison
Both 5-benzylidenehydantoin and thiazolidinedione derivatives have been extensively studied for a range of therapeutic applications. While their activities can sometimes overlap, their primary mechanisms of action and potencies in different disease models often diverge.
Anti-Cancer Activity
Both scaffolds have demonstrated significant potential as anti-cancer agents, albeit often through different signaling pathways.
5-Benzylidenehydantoin Derivatives:
These compounds have been notably investigated as inhibitors of key signaling proteins in cancer progression. A significant body of research points to their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[3][4][5] Certain derivatives have also been shown to induce DNA damage and increase p53 levels, suggesting a multi-pronged attack on cancer cells.[5][6] Some have also been identified as inhibitors of sirtuins (SIRTs), enzymes implicated in cancer cell survival.[7]
Thiazolidinedione Derivatives:
While traditionally known for their anti-diabetic properties, thiazolidinediones have also been explored for their anti-cancer effects.[8][9][10] Their primary anti-cancer mechanism is often linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which can lead to cell cycle arrest, apoptosis, and differentiation of cancer cells.[11] However, some anti-tumor effects have been observed to be independent of PPARγ activation.
Comparative Anti-Cancer Activity Data (IC50 values in µM)
| Compound Class | Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 5-Benzylidenehydantoin (UPR1024) | A549 (Lung Cancer) | EGFR Inhibition | 19.58 ± 6.02 | [3] |
| 5-Benzylidenehydantoin | A549 (Lung Cancer) | Antiproliferative | Most active at 20 µM | [5] |
| Thiazolidinedione derivative (19e) | MDA-MB-231 (Breast Cancer) | Cytotoxic | 0.97 ± 0.13 | [12] |
| Thiazolidinedione derivative (12a) | Caco-2 (Colon Cancer) | Antiproliferative | 2 | [13] |
| Thiazolidinedione derivative (12a) | HepG-2 (Liver Cancer) | Antiproliferative | 10 | [13] |
| Thiazolidinedione derivative (12a) | MDA-MB-231 (Breast Cancer) | Antiproliferative | 40 | [13] |
Anti-Diabetic Activity
This is a therapeutic area where thiazolidinediones have a well-established clinical presence, while 5-benzylidenehydantoins are emerging with potential.
Thiazolidinedione Derivatives:
Thiazolidinediones, often referred to as "glitazones," are potent agonists of PPARγ.[11] This activation enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver, making them effective in the management of type 2 diabetes.[14][15]
5-Benzylidenehydantoin Derivatives:
The anti-diabetic potential of 5-benzylidenehydantoins is a more recent area of investigation. Some studies have explored their activity as α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion.[16] While promising, this research is not as extensive as that for thiazolidinediones.
Comparative Anti-Diabetic Activity Data
| Compound Class | Target/Assay | Activity | Reference |
| Thiazolidinedione derivatives | α-amylase inhibition | IC50 values ranging from 9.06 to 13.98 µg/mL for some derivatives | [17] |
| Thiazolidinedione derivatives | Aldose reductase inhibition | TZDD1 showed an IC50 of 27.54 µg/mL | [18] |
| 5-Benzylidenehydantoin derivatives | α-glucosidase inhibition | Weak inhibition at 10, 50, and 100 µM; moderate at 200 µM for some derivatives | [16] |
| Benzylidenehydrazine derivatives | α-amylase inhibition | IC50 values ranging from 116.19 to 494.03 µM | [1] |
Anti-Inflammatory Activity
Both scaffolds have demonstrated anti-inflammatory properties through various mechanisms.
Thiazolidinedione Derivatives:
The anti-inflammatory effects of thiazolidinediones are largely attributed to their activation of PPARγ, which can transrepress the activity of pro-inflammatory transcription factors like NF-κB.[11] This leads to a reduction in the production of inflammatory cytokines.[19][20]
5-Benzylidenehydantoin Derivatives:
The anti-inflammatory potential of 5-benzylidenehydantoin derivatives is an active area of research. Some thiohydantoin analogues have shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2]
Comparative Anti-Inflammatory Activity Data
| Compound Class | Assay/Target | Activity | Reference |
| Thiazolidinedione (Troglitazone) | Inhibition of IL-1β-induced IL-6 and VEGF release | Dose-dependent reduction | [19] |
| Thiazolidinedione (Troglitazone) | Inhibition of TNF-α-induced eotaxin and RANTES release | Dose-dependent reduction | [19] |
| 1,3-Disubstituted-2-thiohydantoin (Compound 7) | Cytotoxicity against LPS-activated RAW264.7 cells | IC50 of 197.68 μg/mL | [2] |
| 1,3-Disubstituted-2-thiohydantoin (Compound 7) | Reduction of NO production | Six-fold reduction | [2] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of 5-benzylidenehydantoins and thiazolidinediones stem from their interactions with different cellular signaling pathways.
5-Benzylidenehydantoin: Targeting EGFR Signaling
A primary anti-cancer mechanism for many 5-benzylidenehydantoin derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By blocking the ATP-binding site of the EGFR tyrosine kinase, these compounds prevent its autophosphorylation and the subsequent downstream signaling cascade that promotes cell proliferation, survival, and metastasis.
Thiazolidinedione: Modulating Gene Expression via PPARγ
Thiazolidinediones exert their primary effects by activating the nuclear receptor PPARγ. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in glucose and lipid metabolism, as well as anti-inflammatory responses.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies for key experiments.
Synthesis of 5-Benzylidenehydantoin and Thiazolidinedione Derivatives
A common and versatile method for the synthesis of both 5-benzylidenehydantoin and 5-benzylidenethiazolidinedione derivatives is the Knoevenagel condensation .
General Protocol for Knoevenagel Condensation:
-
Reactants: Equimolar amounts of the respective hydantoin or 2,4-thiazolidinedione and an appropriate aromatic aldehyde are used.
-
Solvent: A suitable solvent such as ethanol, glacial acetic acid, or toluene is employed.
-
Catalyst: A basic catalyst, commonly piperidine or sodium acetate, is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the desired 5-benzylidene derivative.
In Vitro Anti-Cancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-benzylidenehydantoin or thiazolidinedione derivatives) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anti-Diabetic Assay: α-Amylase Inhibition Assay
This assay is used to screen for inhibitors of α-amylase, an enzyme that breaks down starch into sugars.
Protocol Outline:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer solution, α-amylase enzyme solution, and various concentrations of the test compound.
-
Pre-incubation: The mixture is pre-incubated for a specific time at a controlled temperature (e.g., 37°C).
-
Substrate Addition: A starch solution (the substrate) is added to initiate the enzymatic reaction.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Stopping the Reaction: The reaction is stopped by adding a colorimetric reagent, such as dinitrosalicylic acid (DNSA).
-
Color Development: The mixture is heated to allow for color development.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer.
-
Data Analysis: The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.
Conclusion
The 5-benzylidenehydantoin and thiazolidinedione scaffolds, while both being five-membered heterocyclic rings, exhibit distinct and compelling biological profiles. Thiazolidinediones are well-established as PPARγ agonists with proven efficacy in treating type 2 diabetes and possess significant anti-inflammatory and anti-cancer potential. In contrast, 5-benzylidenehydantoins are emerging as potent anti-cancer agents, particularly through the inhibition of crucial signaling kinases like EGFR, and are also being explored for other therapeutic applications.
The choice between these scaffolds for a drug discovery program will ultimately depend on the specific therapeutic target and desired mechanism of action. This guide provides a foundational comparison to inform such decisions, highlighting the strengths and therapeutic niches of each scaffold. Further research into novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly continue to unlock the full therapeutic potential of both 5-benzylidenehydantoin and thiazolidinedione.
References
- 1. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolidines Synthesis and Anticancer Activity [journals.ekb.eg]
- 11. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.vensel.org [pubs.vensel.org]
- 13. tandfonline.com [tandfonline.com]
- 14. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Thiazolidinediones play a positive role in the vascular endothelium and inhibit plaque progression in diabetic patients with coronary atherosclerosis: A systematic review and meta-analysis [frontiersin.org]
A Comparative Guide to the Anticancer Activity of (5Z)-5-Benzylideneimidazolidine-2,4-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of (5Z)-5-benzylideneimidazolidine-2,4-dione, also known as 5-benzylidenehydantoin, and its structurally related analogs. The information presented herein is intended to facilitate further research and development of this class of compounds as potential therapeutic agents.
Introduction
Imidazolidine-2,4-dione, or hydantoin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Derivatives of this core structure have been investigated for various therapeutic applications, including as anticonvulsants, antimicrobials, and notably, as anticancer agents.[1][2] The introduction of a benzylidene moiety at the 5-position of the hydantoin ring has been shown to be a promising strategy for enhancing anticancer potency. This guide focuses on the parent compound, this compound, and compares its activity with that of its derivatives and other related heterocyclic compounds.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity of this compound and a selection of its analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of this compound and its Derivatives against A549 Human Lung Carcinoma Cells
| Compound | Substituent at R1 | Substituent at R2 | IC50 (µM) on A549 Cells | Reference |
| This compound | H | H | >20 | [3] |
| UPR1024 | Phenethyl | p-OH | Active at 20 µM | [3] |
Note: A lower IC50 value indicates a higher potency.
Table 2: Anticancer Activity of Other Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Unsubstituted Phenyl Derivative (Compound 7) | MCF-7 (Breast) | 38.30 | - | [4] |
| HCT-116 (Colon) | 47.46 | - | [4] | |
| HePG-2 (Liver) | 55.81 | - | [4] | |
| 4-Chlorophenyl Derivative (Compound 10) | MCF-7 (Breast) | 11.18 | EGFR/HER2 Inhibition | [4] |
| HCT-116 (Colon) | 17.90 | EGFR/HER2 Inhibition | [4] | |
| HePG-2 (Liver) | 10.69 | EGFR/HER2 Inhibition | [4] | |
| Naphthalen-2-yl Derivative (Compound 24) | MCF-7 (Breast) | 4.92 | EGFR/HER2 Inhibition | [4] |
| HCT-116 (Colon) | 12.83 | EGFR/HER2 Inhibition | [4] | |
| HePG-2 (Liver) | 9.07 | EGFR/HER2 Inhibition | [4] | |
| Thiazolidine-2,4-dione Derivative (Compound 22) | HepG2 (Liver) | 2.04 | VEGFR-2 Inhibition | [5] |
| MCF-7 (Breast) | 1.21 | VEGFR-2 Inhibition | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[7]
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A[8]
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compounds.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate on ice.[9]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A to stain the cellular DNA and degrade RNA.[8]
-
Incubate in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro anticancer screening.
Signaling Pathway of EGFR and VEGFR2 Inhibition
Caption: EGFR and VEGFR2 signaling pathways in cancer.
Mechanism of Action
The anticancer activity of this compound and its derivatives is attributed to their ability to interfere with key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
EGFR and VEGFR2 Inhibition
Several derivatives of 5-benzylidenehydantoin have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligand EGF, triggers downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[10] By inhibiting EGFR, these compounds can block these pro-cancerous signals.
Similarly, certain analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] VEGFR2 is another receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] Inhibition of VEGFR2 can thus stifle tumor growth by cutting off its blood supply. The dual inhibition of EGFR and VEGFR2 is a particularly attractive strategy in cancer therapy due to the extensive crosstalk between these two pathways.[11]
Induction of Apoptosis and Cell Cycle Arrest
Treatment with these compounds has been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This is a desirable characteristic for an anticancer agent as it leads to the selective elimination of tumor cells. Furthermore, some derivatives have been observed to cause an accumulation of cells in specific phases of the cell cycle, such as the S phase, indicating an interference with DNA replication and cell division.[12]
Conclusion
This compound and its derivatives represent a promising class of compounds with significant anticancer potential. The parent compound itself shows modest activity, but substitutions on the benzylidene ring and the hydantoin nucleus can lead to a substantial increase in potency. The mechanism of action often involves the inhibition of key receptor tyrosine kinases like EGFR and VEGFR2, leading to the induction of apoptosis and cell cycle arrest. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further exploration and development of these compounds as novel cancer therapeutics.
References
- 1. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 2. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]
- 3. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 5-Benzylidenehydantoins
The 5-benzylidenehydantoin scaffold is a versatile pharmacophore that has been extensively studied for a variety of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzylidenehydantoin derivatives, focusing on their anticancer, anticonvulsant, and antimicrobial activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanistic insights.
Anticancer Activity: Targeting Tyrosine Kinases
A significant body of research on 5-benzylidenehydantoins has centered on their potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Dysregulation of EGFR signaling is a key factor in the development and progression of several cancers, making it a prime therapeutic target.[4][5]
The anticancer activity of 5-benzylidenehydantoins is intricately linked to the nature and position of substituents on both the hydantoin ring and the benzylidene moiety.
-
Substitution at N-1 and N-3 of the Hydantoin Ring: A lipophilic substituent at the N-1 position is generally favorable for antiproliferative activity.[6] For instance, the compound UPR1024, which bears a 1-phenethyl group, is a potent derivative.[6] Molecular modeling studies suggest that the amide group of the hydantoin ring interacts with the hinge region of the kinase's ATP-binding site.[7]
-
The 5-Benzylidene Moiety: The benzylidene group is crucial for activity, as it is expected to occupy a hydrophobic region within the catalytic domain of the kinase.[2] Substitutions on the phenyl ring of the benzylidene group can significantly modulate activity. For example, a hydroxyl group at the para-position, as seen in UPR1024, contributes to its high potency.[6] Halogen substitutions have also been shown to influence activity, with a 4-bromo derivative showing equipotent activity to doxorubicin in one study.[7]
-
Dual Mechanism of Action: Some 5-benzylidenehydantoins, including UPR1024, exhibit a dual mechanism of action. They not only inhibit EGFR autophosphorylation but also induce DNA damage, leading to an increase in p53 levels.[1][6] This multi-faceted approach could be beneficial in overcoming drug resistance.[1]
The following table summarizes the in vitro activity of selected 5-benzylidenehydantoin derivatives against various cancer cell lines and kinases.
| Compound | R1 | R3 | 5-Substituent | Target | IC50 / % Inhibition | Reference |
| UPR1024 (7) | Phenethyl | H | (E)-4-Hydroxybenzylidene | A549 cell proliferation | ~10 µM | [6] |
| Compound 28 | Benzyl | H | 4-Chlorobenzylidene | HER2 Kinase | 57% inhibition @ 10 µM | [5] |
| Compound 32 | Benzyl | H | 4-Fluorobenzylidene | HER2 Kinase | 60% inhibition @ 10 µM | [5] |
| Compound 38 | Benzyl | H | 3,4-Dichlorobenzylidene | HER2 Kinase | 56% inhibition @ 10 µM | [5] |
| HA 5 | H | H | 4-Hydroxybenzylidene | EGFR Kinase | 60.9% inhibition @ 10 µM | [7] |
| HC 2 | H | H | 2,4-Dichlorobenzylidene | Cytotoxicity vs. Doxorubicin | IC50 = 1.0 µM | [7] |
| HC 4 | H | H | 3-Methoxybenzylidene | Cytotoxicity vs. Doxorubicin | IC50 = 0.6 µM | [7] |
The diagram below illustrates the proposed mechanism of action for 5-benzylidenehydantoins as EGFR inhibitors, leading to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and points of inhibition by 5-benzylidenehydantoins.
Anticonvulsant Activity
The hydantoin core is a well-established scaffold in anticonvulsant drugs, with phenytoin being a classic example.[8] Research into 5-benzylidenehydantoins has revealed that this class also possesses significant anticonvulsant properties.
-
5-Benzylidene vs. 5-Benzyl: Both 5-benzylidene and the corresponding reduced 5-benzylhydantoins have been evaluated for anticonvulsant activity.[9]
-
Aromatic Substitution: Substitution on the 5-phenyl ring is critical for activity against generalized tonic-clonic seizures.[8] Electron-withdrawing groups, such as a trifluoromethyl group at the meta-position of the benzyl ring, have been found to be particularly effective.[9]
-
N-alkylation: N-methylation has been shown to decrease activity in the maximal electroshock (MES) test but enhance activity against chemically-induced seizures.[10]
-
Lipophilicity: Increased lipophilicity, often achieved through halogen substitution, can enhance anticonvulsant activity.[7]
Data for anticonvulsant activity is often presented as the dose required to protect a certain percentage of animals from seizures (ED50).
| Compound | 5-Substituent | Anticonvulsant Test | ED50 (mg/kg) | Reference |
| 14 | 3-(Trifluoromethyl)benzyl | MES (rats) | Potent | [9] |
| Phenytoin | 5,5-Diphenyl | MES (rats) | 9.5 | [8] |
The following diagram outlines a typical workflow for screening compounds for anticonvulsant activity.
Caption: Workflow for in vivo anticonvulsant activity screening.
Antimicrobial Activity
While less explored than their anticancer and anticonvulsant properties, some 5-benzylidenehydantoins have demonstrated promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[11]
-
Aromatic Substitution: Chloro-substitutions on the benzylidene ring appear to be beneficial for antimycobacterial activity. Specifically, 2-chloro- and 2,4-dichlorobenzylidene derivatives have shown notable effects.[11]
-
Substitution at N-2: The substitution pattern at the N-2 position of the imidazoline-4-one core (a related structure) also plays a role in the overall antimicrobial profile.[11]
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC).
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| 2-Chloro- and 2,4-dichlorobenzylidene hydantoins | Mycobacterium tuberculosis | Not specified, but identified as active | [11] |
Note: Specific MIC values for a series of compounds were not detailed in the initial search results.
Experimental Protocols
-
Preparation: Prepare a reaction buffer containing the kinase, a substrate (e.g., poly-GT), and ATP.
-
Compound Addition: Add the test 5-benzylidenehydantoin derivative at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo).[2]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Animal Model: Typically performed in rats or mice.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses.
-
Induction of Seizure: After a predetermined time for drug absorption, a supramaximal electrical stimulus is delivered through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension, which is indicative of a generalized tonic-clonic seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb extension (ED50) is calculated.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This comparative guide highlights the significant therapeutic potential of the 5-benzylidenehydantoin scaffold. The modular nature of this molecule allows for fine-tuning of its biological activity through targeted chemical modifications, making it a promising platform for the development of novel drugs for a range of diseases. Further research, particularly in optimizing the pharmacokinetic and toxicological profiles of lead compounds, will be crucial in translating these findings into clinical applications.
References
- 1. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 11. Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 5-Benzylidenehydantoin Analogs
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, 5-benzylidenehydantoin has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various 5-benzylidenehydantoin analogs, focusing on their anticancer, anticonvulsant, and antimicrobial properties, supported by experimental data from peer-reviewed studies.
This comprehensive overview aims to facilitate the identification of promising lead compounds and guide future research in the optimization of 5-benzylidenehydantoin derivatives for enhanced therapeutic efficacy. The quantitative data on the biological activities of these analogs are summarized in structured tables for ease of comparison, followed by detailed experimental protocols for the key assays and visual representations of relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following tables summarize the biological activities of a selection of 5-benzylidenehydantoin analogs, categorized by their therapeutic area. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of 5-Benzylidenehydantoin Analogs
The anticancer efficacy of 5-benzylidenehydantoin derivatives has been extensively evaluated against various cancer cell lines. A common mechanism of action for some of these analogs is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID/Structure | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| UPR1024 | 1-phenethyl, (E)-5-p-OH-benzylidene | A549 (Lung) | Not specified, but inhibited proliferation at 20 µM | [1] |
| Analog 1 | 1-phenethyl, (E)-5-benzylidene | A549 (Lung) | > 20 | [1] |
| Analog 2 | 1-benzyl, (E)-5-p-OH-benzylidene | A549 (Lung) | > 20 | [1] |
| Analog 3 | 3-methyl, 1-phenethyl, (E)-5-p-OH-benzylidene | A549 (Lung) | > 20 | [1] |
| Compound 7 | 1-phenethyl, (E)-5-p-OH-benzylidene | A549 (Lung) | Most active of the series | [1] |
| Compound 5d | Not specified in abstract | A549 (Lung) | 2.07 ± 0.13 µg/mL | [2] |
| Doxorubicin (Control) | - | A549 (Lung) | 2.79 ± 0.07 µg/mL | [2] |
| N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide (3d) | Benzylidene hydrazide derivative | A549 (Lung) | 10.9 µg/mL | [3] |
Table 2: Anticonvulsant Activity of 5-Benzylidenehydantoin Analogs
The anticonvulsant properties of 5-benzylidenehydantoin analogs are often assessed using the Maximal Electroshock (MES) seizure test in rodents. This test is a well-established model for generalized tonic-clonic seizures. The median effective dose (ED50) represents the dose of a drug that is effective in 50% of the tested population.
| Compound ID/Structure | Substitution Pattern | Animal Model | MES ED50 (mg/kg) | Reference |
| PMH 14 | Alkylated phenylmethylenehydantoin | Not specified | 28 ± 2 | [4] |
| PMH 12 | Alkylated phenylmethylenehydantoin | Not specified | 39 ± 4 | [4] |
| Phenytoin (Control) | - | Not specified | 30 ± 2 | [4] |
| SB2-Ph | 5,5'-diphenylhydantoin Schiff base | Not specified | 8.29 | [5] |
| Phenytoin (Control) | - | Not specified | 5.96 | [5] |
Table 3: Antimicrobial Activity of 5-Benzylidenehydantoin Analogs
The antimicrobial potential of 5-benzylidenehydantoin derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Structure | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 15 | Dichlorinated oxazolidinone derivative | S. aureus | Not specified, but active | [6] |
| Compound 24 | Dichlorinated oxazolidinone derivative | S. aureus | Not specified, but active | [6] |
| Compound 2 | Fluoro-substituted aroylhydrazone | E. coli | Active | [7] |
| Compound 3 | Fluoro-substituted aroylhydrazone | B. subtilis | Active | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the standard protocols used to assess the efficacy of 5-benzylidenehydantoin analogs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-benzylidenehydantoin analogs and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[10][11][12]
-
Animal Model: The test is typically performed on mice or rats.
-
Compound Administration: The 5-benzylidenehydantoin analogs are administered to the animals, usually via oral or intraperitoneal injection, at various doses. A control group receives the vehicle.
-
Electrical Stimulation: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Protection Assessment: An animal is considered protected if the tonic hindlimb extension is abolished.
-
Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 value is calculated using statistical methods.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15]
-
Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared.
-
Serial Dilution of Compounds: The 5-benzylidenehydantoin analogs are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language.
EGFR Signaling Pathway
Many 5-benzylidenehydantoin analogs exert their anticancer effects by inhibiting the EGFR signaling pathway. This pathway plays a critical role in cell proliferation, survival, and differentiation.[16][17][18]
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Anticancer Drug Screening
The process of screening compounds for anticancer activity involves a series of well-defined steps, from initial cell culture to final data analysis.
Caption: General workflow for in vitro anticancer activity screening using the MTT assay.
Logical Relationship of Efficacy Comparison
This guide compares the efficacy of 5-benzylidenehydantoin analogs across three distinct therapeutic areas, each evaluated by a specific primary endpoint.
Caption: Logical relationship of the comparative efficacy analysis of 5-benzylidenehydantoin analogs.
References
- 1. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-Benzylidene-4-Oxazolidinones are Synergistic with Antibiotics for the Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Validating In Silico Predictions: A Comparative Guide to 5-Benzylidenehydantoin Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimentally validated activities of 5-benzylidenehydantoin derivatives, initially predicted through in silico screening. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
The convergence of computational and experimental approaches has streamlined the discovery of novel therapeutic agents. The 5-benzylidenehydantoin scaffold has emerged as a promising pharmacophore, with in silico models predicting its interaction with various biological targets. This guide delves into the experimental validation of these predictions, focusing on its activity as a sirtuin inhibitor, tyrosine kinase inhibitor, and a hepatoprotective agent.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data from studies that have successfully validated their in silico predictions for 5-benzylidenehydantoin derivatives with experimental evidence.
Table 1: Sirtuin (SIRT) Inhibition Profile of Compound 97
| Target | IC50 (µM) | Inhibition Profile | Assay Type |
| SIRT2 | Low µM range | Non-selective | Cell-based assay |
Data extracted from a study identifying 5-benzylidene-hydantoin as a novel scaffold for SIRT2 inhibition through a combination of structure-based virtual screening and cell-based assays.[1]
Table 2: Tyrosine Kinase Inhibition Profile of 5-Benzylidenehydantoin Derivatives
| Compound ID | Target | % Enzyme Activity at 10 µM |
| 24 | HER2 | 34% |
| 25 | HER2 | 45% |
| 28 | HER2 | 57% |
| 32 | HER2 | 60% |
| 34 | HER2 | 49% |
| 38 | HER2 | 56% |
This study synthesized and evaluated a series of novel 5-benzylidenehydantoin derivatives, identifying six compounds with moderate HER2 inhibition.[2]
Table 3: In Silico and In Vivo Correlation for Hepatoprotective Activity of 5B2T
| Target | In Silico Binding Energy (kcal/mol) | In Vivo Effect |
| TNF-α | -7.1 | Significant decrease in serum levels |
| IL-6 | -6.1 | Significant decrease in serum levels |
This research demonstrated the hepatoprotective effect of 5-benzylidine-2-thiohydantoin (5B2T) in a rat model of liver injury, with molecular docking studies indicating a strong interaction with pro-inflammatory cytokines.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. The following sections outline the key experimental protocols cited in the validation of 5-benzylidenehydantoin activity.
SIRT2 Inhibition Assay
This protocol is based on the methodology used to identify 5-benzylidenehydantoin as a SIRT2 inhibitor.[1]
-
Cell Culture: HeLa cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the 5-benzylidenehydantoin derivative (e.g., compound 97).
-
Protein Extraction: After incubation, total protein is extracted from the cells.
-
Western Blot Analysis: The levels of acetylated p53 (a SIRT2 substrate) are assessed by Western blot. A decrease in acetylated p53 indicates SIRT2 activity, while an increase suggests inhibition.
-
Data Analysis: The intensity of the bands is quantified to determine the extent of SIRT2 inhibition.
Tyrosine Kinase (HER2) Inhibition Assay
The following protocol outlines the general steps for evaluating the inhibition of HER2 kinase activity by 5-benzylidenehydantoin derivatives.[2]
-
Enzyme and Substrate Preparation: Recombinant human HER2 enzyme and a suitable substrate are prepared in an assay buffer.
-
Compound Incubation: The synthesized 5-benzylidenehydantoin derivatives are pre-incubated with the HER2 enzyme at a specific concentration (e.g., 10 µM).
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The level of substrate phosphorylation is measured using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay.
-
Calculation of Inhibition: The percentage of enzyme activity is calculated by comparing the signal from the compound-treated wells to the control wells.
In Vivo Hepatoprotective Activity Assessment
This protocol describes the methodology used to evaluate the hepatoprotective effects of 5-benzylidine-2-thiohydantoin (5B2T) in a rat model.[3][4]
-
Animal Model: Male rats are induced with liver injury using a hepatotoxin such as diethylnitrosamine (DEN).
-
Treatment Groups: The animals are divided into control, DEN-treated, and DEN + 5B2T-treated groups.
-
Compound Administration: 5B2T is administered to the treatment group, typically orally.
-
Biochemical Analysis: After the treatment period, blood samples are collected to measure liver function markers (e.g., ALT, AST, ALP).
-
Histopathological Examination: Liver tissues are collected, fixed, and stained for microscopic examination to assess the extent of liver damage.
-
Cytokine Level Measurement: Serum levels of pro-inflammatory cytokines like TNF-α and IL-6 are measured using ELISA to assess the anti-inflammatory effect of the compound.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows involved in the validation of 5-benzylidenehydantoin activity, the following diagrams are provided.
Figure 1: A generalized workflow illustrating the process of in silico prediction followed by experimental validation for drug discovery.
Figure 2: Simplified signaling pathway showing the inhibition of SIRT2 by 5-benzylidenehydantoin, leading to an increase in acetylated p53.
Figure 3: Logical relationship illustrating the hepatoprotective mechanism of 5-benzylidene-2-thiohydantoin (5B2T) through the inhibition of pro-inflammatory cytokines.
References
- 1. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico and in vivo hepatoprotective activity of the synthesized 5-benzylidene-2-thiohydantoin against diethylnitrosamine-induced liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative analysis of synthetic routes to 5-benzylidenehydantoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent synthetic routes to 5-benzylidenehydantoin, a key intermediate in the synthesis of various biologically active compounds. The methods are evaluated based on their reaction conditions, yields, and catalyst systems, with detailed experimental protocols and quantitative data presented for effective comparison.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three discussed synthetic methodologies.
| Parameter | Method 1: Knoevenagel Condensation with Ethanolamine | Method 2: Knoevenagel Condensation with Ammonium Acetate | Method 3: One-Pot Gallium(III) Triflate-Catalyzed Synthesis |
| Catalyst | Ethanolamine | Ammonium Acetate | Gallium(III) Triflate |
| Solvent | Water | Acetic Acid | Dichloromethane, Liquid Ammonia |
| Temperature | 90°C | Reflux (Boiling point of Acetic Acid: ~118°C) | -78°C to Room Temperature |
| Reaction Time | 4 hours | 4 hours | Not explicitly stated for 5-benzylidenehydantoin |
| Yield | 89% | 95% | Not explicitly stated for 5-benzylidenehydantoin |
| Reference | PrepChem | US Patent 4345072A | Org. Biomol. Chem., 2008, 6, 988-991 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the comparative analysis and the general reaction mechanism for the synthesis of 5-benzylidenehydantoin.
Benchmarking (5Z)-5-benzylideneimidazolidine-2,4-dione Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory activity of (5Z)-5-benzylideneimidazolidine-2,4-dione against three key enzymatic targets implicated in various diseases: Aldose Reductase, Protein Tyrosine Phosphatase 1B (PTP1B), and Dipeptidyl Peptidase-IV (DPP-IV). Due to the limited publicly available data on the specific inhibitory concentrations of this compound, this guide leverages experimental data from closely related structural analogs, namely 5-benzylidenethiazolidine-2,4-dione derivatives, to provide a benchmark for its potential efficacy.
Introduction to this compound
This compound belongs to the hydantoin class of heterocyclic compounds. Its core structure is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The benzylidene substituent suggests potential for interaction with the active sites of various enzymes. This guide explores its potential as an inhibitor of aldose reductase, PTP1B, and DPP-IV, enzymes that are significant targets in the development of treatments for diabetes and its complications, as well as other metabolic disorders.
Comparative Analysis of Inhibitory Activity
The following tables summarize the inhibitory activities of known inhibitors and structural analogs of this compound against the target enzymes. This data provides a reference framework for predicting the potential efficacy of the title compound.
Table 1: Aldose Reductase Inhibition
| Compound/Inhibitor | Chemical Class | Target Enzyme | IC50 Value | Reference |
| This compound (Predicted) | Imidazolidine-2,4-dione | Aldose Reductase | Data not available | - |
| 5-arylidene-2,4-thiazolidinediones (Analogs) | Thiazolidine-2,4-dione | Aldose Reductase | 0.20 - 0.70 µM | [1] |
| Epalrestat | Carboxylic acid derivative | Aldose Reductase | ~0.1 µM | Commercially available data |
| Zopolrestat | Benzothiazole-based carboxylic acid | Aldose Reductase | 3.1 nM | Published literature |
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
| Compound/Inhibitor | Chemical Class | Target Enzyme | IC50 Value | Reference |
| This compound (Predicted) | Imidazolidine-2,4-dione | PTP1B | Data not available | - |
| 5-(substituted benzylidene)thiazolidine-2,4-dione (Analog, compound 7e) | Thiazolidine-2,4-dione | PTP1B | 4.6 µM | [2] |
| Ertiprotafib | Thiazolidinedione | PTP1B | ~2 µM | Published literature |
| Suramin | Polysulfonated naphthylurea | PTP1B | ~5 µM | Published literature |
Table 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
| Compound/Inhibitor | Chemical Class | Target Enzyme | IC50 Value | Reference |
| This compound (Predicted) | Imidazolidine-2,4-dione | DPP-IV | Data not available | - |
| Sitagliptin | β-amino acid derivative | DPP-IV | ~19 nM | Commercially available data |
| Vildagliptin | Cyanopyrrolidine derivative | DPP-IV | ~60 nM | Commercially available data |
| Saxagliptin | Cyanopyrrolidine derivative | DPP-IV | ~50 nM | Commercially available data |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways in which the target enzymes are involved and a general workflow for inhibitor screening.
References
- 1. Evaluation of in vitro aldose redutase inhibitory activity of 5-arylidene-2,4-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of (5Z)-5-benzylideneimidazolidine-2,4-dione: A Comparative Guide
(5Z)-5-benzylideneimidazolidine-2,4-dione , also known as 5-benzylidenehydantoin, is a heterocyclic compound that has garnered attention for its diverse biological activities. However, its utility in targeted drug development is contingent on its selectivity for specific molecular targets. This guide provides a comparative analysis of the selectivity of this compound against several of its known targets, alongside more selective inhibitors, supported by experimental data and detailed protocols.
The available data indicates that this compound exhibits a broad spectrum of activity, inhibiting enzymes from different families, including Sirtuins, NADPH oxidases, and receptor tyrosine kinases. This lack of high selectivity presents both challenges and opportunities for its therapeutic application.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and a selection of more selective inhibitors against their respective targets. It is important to note that for this compound, some of the available data is semi-quantitative or based on closely related analogues.
| Target | Compound | IC50/Ki | Selectivity Notes |
| SIRT2 | This compound | Low µM range | Non-selective for SIRT inhibition.[1] |
| SirReal2 | 140 nM | Potent and selective SIRT2 inhibitor.[2] | |
| TM (Thiomyristoyl) | 28 nM | Potent and specific SIRT2 inhibitor. | |
| NOX1 | 5-benzylidene-2-thiohydantoin | Ki = 0.35 µM | Data for a related thiohydantoin analogue. |
| ML171 (2-Acetylphenothiazine) | 0.25 µM | Potent and selective NOX1 inhibitor.[1] | |
| NOX4 | 5-benzylidene-2-thiohydantoin | Ki = 0.84 µM | Data for a related thiohydantoin analogue. |
| GLX7013114 | 0.3 µM | Highly selective NOX4 inhibitor. | |
| EGFR | This compound | ~19 µM | Inhibits EGFR autophosphorylation.[3] |
| Gefitinib (Wild-Type) | 15.5 nM | Potent EGFR inhibitor. | |
| Afatinib (Wild-Type) | 10 nM | Irreversible pan-ErbB inhibitor. | |
| Osimertinib (L858R/T790M mutant) | 15 nM | Third-generation, mutant-selective EGFR inhibitor. |
*Data for a closely related analogue, 3-substituted 5-benzylidene-1-methyl-2-thiohydantoin.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are representative protocols for assaying the inhibition of SIRT2, NADPH Oxidase, and EGFR.
SIRT2 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound and control inhibitors
-
Black 96-well microplate
Procedure:
-
Prepare a 2X solution of the SIRT2 enzyme in assay buffer.
-
Prepare a 2X solution of the test compound at various concentrations in assay buffer.
-
Add 25 µL of the 2X enzyme solution to each well of the microplate.
-
Add 25 µL of the 2X test compound solution to the corresponding wells.
-
Prepare a 4X substrate/NAD+ mixture in assay buffer.
-
Initiate the reaction by adding 50 µL of the 4X substrate/NAD+ mixture to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 50 µL of the developer reagent containing nicotinamide.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
NADPH Oxidase (NOX) Inhibition Assay (Cell-Based, Chemiluminescence)
This protocol assesses the inhibition of NOX-dependent reactive oxygen species (ROS) production in a cellular context.
Materials:
-
HEK293 cells stably expressing the NOX isoform of interest (e.g., NOX1 or NOX4)
-
Cell culture medium and supplements
-
Luminol
-
Horseradish peroxidase (HRP)
-
Phorbol 12-myristate 13-acetate (PMA) for NOX1 stimulation
-
Test compound and control inhibitors
-
White 96-well microplate
Procedure:
-
Seed the HEK293-NOX cells in a white 96-well plate and grow to confluence.
-
Wash the cells with a buffered saline solution (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
For NOX1, add PMA to stimulate enzyme activity. NOX4 is often constitutively active and may not require a stimulant.
-
Add a solution containing luminol and HRP to each well.
-
Immediately measure the chemiluminescence using a plate reader over a time course (e.g., 30-60 minutes).
-
Calculate the rate of ROS production and determine the percentage of inhibition and IC50 values.
EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of EGFR by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound and control inhibitors
-
White 384-well microplate
Procedure:
-
Add 1 µL of the test compound at various concentrations or vehicle control to the wells of the microplate.
-
Add 2 µL of a mixture containing the EGFR enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a test compound against a panel of protein kinases, a common practice in drug discovery to identify potential off-target effects.
Caption: Workflow for assessing compound selectivity.
References
Safety Operating Guide
Proper Disposal of (5Z)-5-benzylideneimidazolidine-2,4-dione: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel now have access to a comprehensive guide outlining the proper disposal procedures for (5Z)-5-benzylideneimidazolidine-2,4-dione (CAS Number: 3775-01-7). This document provides essential safety and logistical information to ensure the safe handling and disposal of this compound, reinforcing a commitment to laboratory safety and environmental responsibility.
This compound , also known as 5-Benzylidenehydantoin, is a heterocyclic compound utilized in various research and development applications. Adherence to proper disposal protocols is crucial to mitigate potential hazards and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the available safety information. The compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Personal Protective Equipment (PPE): To minimize exposure, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment, must be segregated as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Waste Collection and Storage
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The label should include the chemical name: "this compound" and the associated hazard symbols.
-
If the compound is in a solution, collect it in a labeled, leak-proof container suitable for liquid chemical waste. The solvent used should also be identified on the label.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Final Disposal
-
The primary recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the organic compound.
-
Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular solid waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Chemical and Physical Properties
A summary of the key properties of this compound is provided below for reference.
| Property | Value |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Molar Mass | 188.18 g/mol |
| CAS Number | 3775-01-7 |
| Appearance | Solid (form may vary) |
| Storage Temperature | 2-8°C |
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a safer research environment and the protection of our ecosystem.
Essential Safety and Operational Guidance for (5Z)-5-benzylideneimidazolidine-2,4-dione
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This document provides critical safety, operational, and disposal information for (5Z)-5-benzylideneimidazolidine-2,4-dione, a compound of interest for its potential biological activities.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to stringent safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is required:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the compound is in a form that can be inhaled.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Hazard Identification and First Aid
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
Disposal:
-
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Potential Biological Activity and Experimental Considerations
Derivatives of imidazolidine-2,4-dione have been reported to exhibit biological activity, including the inhibition of MEK1 and MEK2, which are key components of the MAP kinase signaling pathway. Additionally, some derivatives have been shown to act as modulators of the androgen receptor.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Hydantoin
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and hydantoin (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Signaling Pathways
The following diagrams illustrate the general signaling pathways that may be affected by this compound and its derivatives.
Caption: The MEK/ERK signaling pathway, a key regulator of cellular processes.
Caption: The Androgen Receptor signaling pathway, crucial in hormone-responsive tissues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
